Fluphenazine maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
78126-11-1 |
|---|---|
Molecular Formula |
C26H30F3N3O5S |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS.C4H4O4/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;5-3(6)1-2-4(7)8/h1-2,4-7,16,29H,3,8-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NKGQWGWZXIYMHO-BTJKTKAUSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Fluphenazine Maleate
Dopaminergic Receptor System Interactions
The primary mechanism of action for fluphenazine (B1673473) is its potent antagonism of dopamine (B1211576) receptors, a characteristic shared by typical antipsychotic agents. patsnap.compatsnap.com This interaction is crucial for its efficacy in managing psychosis, which is often associated with dysregulated dopaminergic signaling. patsnap.comabcam.com
Fluphenazine exerts its principal antipsychotic effects through the potent blockade of dopamine D2 receptors. patsnap.compatsnap.com It demonstrates a high affinity for D2 receptors, binding strongly to these sites in various brain regions, particularly the mesolimbic pathway. nih.govdrugbank.com Research indicates a high-affinity binding constant (Ki) of approximately 0.4 nM for the D2 receptor. abcam.com
The mechanism of antagonism involves fluphenazine binding to the D2 receptor without initiating the intracellular signaling cascade that dopamine, the endogenous ligand, would normally trigger. williams.edu By occupying the receptor's binding site, fluphenazine competitively inhibits the binding of dopamine, thereby reducing dopaminergic neurotransmission. williams.edu This blockade of postsynaptic D2 receptors helps to mitigate the overactivity of dopamine pathways believed to underlie the positive symptoms of schizophrenia. nih.govpatsnap.com
In addition to its potent D2 receptor antagonism, fluphenazine also acts as an antagonist at dopamine D1 receptors. drugbank.commedscape.com Its affinity for the D1 receptor subtype is high, though generally lower than its affinity for the D2 subtype. abcam.comnih.gov Ligand binding studies have reported Ki values for fluphenazine at the D1 receptor to be around 2.3 nM. abcam.com One study utilizing [3H]Fluphenazine to label receptors in mouse striatal membranes determined an equilibrium dissociation constant (KD) of 3.2 nM for the D1 site, compared to 0.7 nM for the D2 site, confirming a higher affinity for the latter. nih.gov Fluphenazine's action as a D1 antagonist involves the selective disruption of receptor activation. scbt.com Chronic exposure to fluphenazine has been shown to differentially modulate D1 receptor binding in various regions of the basal ganglia. nih.gov
Fluphenazine's influence on the dopaminergic system extends to both pre-synaptic and post-synaptic receptors. williams.edumdpi.com The primary therapeutic effect is understood to result from the blockade of post-synaptic D2 receptors in the mesolimbic system. nih.govdrugbank.com However, D2 receptors are also located on the pre-synaptic terminals of dopamine neurons, where they function as autoreceptors to regulate the synthesis and release of dopamine. williams.edu
By blocking these pre-synaptic D2 autoreceptors, fluphenazine can interfere with the normal negative feedback loop that controls dopamine release. williams.edu This can initially lead to an increase in dopamine synthesis and turnover. However, the sustained blockade of both pre- and post-synaptic D2 receptors is thought to contribute to a state of overexcitation-induced depolarization block, which ultimately leads to a broad reduction in the activity and responsivity of dopamine neurons. mdpi.com
Table 1: Fluphenazine Affinity for Dopamine Receptor Subtypes This table is interactive. You can sort the data by clicking on the column headers.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D1 | 2.3 | abcam.com |
| Dopamine D2 | 0.4 | abcam.com |
| Dopamine D3 | 1.4 | abcam.com |
| Dopamine D4 | 7.1 | abcam.com |
| Dopamine D5 | 25 | abcam.com |
Serotonergic Receptor System Interactions
Fluphenazine displays antagonistic properties at multiple serotonin (B10506) receptor subtypes. It is known to be an antagonist at 5-HT2A and 5-HT2C receptors. drugbank.compatsnap.com The blockade of 5-HT2A receptors by antipsychotics is a key feature that differentiates some second-generation agents from first-generation ones, although phenothiazines like fluphenazine also possess this activity. researchgate.net
Furthermore, research has identified interactions with other 5-HT subtypes. Studies have shown that fluphenazine interacts directly with the 5-HT3 receptor, which is a ligand-gated ion channel. nih.govresearchgate.net This interaction has been characterized as noncompetitive antagonism. researchgate.netresearchgate.net Additionally, fluphenazine has been shown to be an effective antagonist at a class of 5-HT receptors in Aplysia that closely resembles the mammalian 5-HT6 receptor. physiology.org There is also evidence of its binding affinity for the 5-HT1A receptor. acs.org
Ligand binding studies have been instrumental in quantifying the affinity of fluphenazine for various serotonin receptors. In studies using membranes from NIE-115 neuroblastoma cells, fluphenazine was found to inhibit the specific binding of radiolabeled antagonists and agonists to the 5-HT3 receptor, with Ki values reported to be in the micromolar range (0.4 to 3.9 µM). nih.gov
Another study investigating an adenylyl cyclase-coupled 5-HT receptor in the central nervous system of Aplysia found that fluphenazine was one of the more potent antagonists, with a rank order of potency that suggested the receptor most closely resembled the mammalian 5-HT6 subtype. physiology.org In that study, fluphenazine also demonstrated some inverse agonist properties, causing a decrease in basal adenylyl cyclase activity in the absence of serotonin. physiology.org The binding of fluphenazine to the 5-HT1A receptor has also been reported in the scientific literature. acs.org
Table 2: Fluphenazine Affinity for Serotonin (5-HT) Receptor Subtypes This table is interactive. You can sort the data by clicking on the column headers.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 130 | wikipedia.org |
| 5-HT2A | 3.6 | wikipedia.org |
| 5-HT2C | 15 | wikipedia.org |
| 5-HT3 | ~400-3900 | nih.gov |
| 5-HT6 | Moderate Antagonist | researchgate.netphysiology.org |
| 5-HT7 | 45 | wikipedia.org |
Noradrenergic System Modulation
Fluphenazine's interaction with the noradrenergic system is a significant aspect of its pharmacological profile, primarily characterized by its potent antagonism of alpha-1 adrenergic receptors.
Alpha-1 Adrenergic Receptor Antagonism
Fluphenazine demonstrates a high affinity for and potent antagonism of α1-adrenergic receptors. wikipedia.orgnih.govdrugs.com This blockade is a key contributor to some of the drug's physiological effects. nih.gov In vitro studies have confirmed that fluphenazine's affinity for the α1-adrenoceptor is comparable to or even greater than some medications specifically used as alpha-blockers for hypertension. drugs.com Research has shown that antipsychotic drugs, including fluphenazine, are effective antagonists at α1-adrenergic receptors. nih.gov Chronic treatment with fluphenazine in animal models has been found to increase the density of α1-adrenergic receptors, which is indicative of effective, long-term receptor antagonism. nih.gov This interaction with α1-adrenergic receptors is believed to contribute to effects such as orthostatic hypotension. nih.govdrugs.com
Cholinergic and Histaminergic Receptor Interactions
Fluphenazine also exhibits significant binding to and antagonism of both muscarinic cholinergic and histaminic receptors, which are important components of its broad receptor binding profile. wikipedia.orgnih.govpatsnap.com
Muscarinic M1 Receptor Binding Profiles
Fluphenazine acts as an antagonist at muscarinic M1 receptors. wikipedia.orgnih.gov While its primary antipsychotic action is linked to dopamine receptor blockade, its affinity for M1 receptors is notable. wikipedia.org Binding affinity data, represented by the Ki value (the dissociation constant for an inhibitor), indicates the strength of this interaction. A lower Ki value signifies a higher binding affinity. The antagonism of M1 receptors is associated with anticholinergic effects. medscape.com Post-mortem studies in individuals with psychotic disorders have suggested alterations in M1 receptor expression in brain regions critical for cognition, such as the dorsolateral prefrontal cortex, highlighting the importance of this receptor system. nih.gov
Histaminergic H1 Receptor Antagonism
Fluphenazine is a potent antagonist of the histamine (B1213489) H1 receptor. nih.govpatsnap.comcaymanchem.com This high affinity for H1 receptors is a common feature among many phenothiazine (B1677639) antipsychotics. caymanchem.com Research has demonstrated a significant correlation between H1 receptor affinity and certain side effects. unc.edu Fluphenazine's interaction with the H1 receptor is characterized by a low nanomolar Ki value, indicating strong binding. caymanchem.com It has been shown to act as an inverse agonist at H1 receptors. caymanchem.com The duration of this antagonism at the cellular level has been shown to correlate with the drug-target residence time. frontiersin.org
Table 1: Fluphenazine Receptor Binding Affinities (Ki, nM) A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Alpha-1 Adrenergic | Data Not Consistently Reported in nM | wikipedia.orgnih.govnih.gov |
| Muscarinic M1 | 646 | guidetopharmacology.org |
| Histamine H1 | 45 | caymanchem.com |
Gamma-Aminobutyric Acid (GABA) and Excitatory Amino Acid Neurotransmission
The influence of fluphenazine on the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitter systems is less direct than its effects on monoamine receptors but is an area of ongoing investigation. The balance between GABAergic and glutamatergic neurotransmission is crucial for normal brain function, and its disruption is implicated in the pathophysiology of schizophrenia. nih.govnih.gov
Research into the direct effects of fluphenazine on GABAergic and glutamatergic receptors is not as extensive as for dopaminergic and other monoamine receptors. However, it is understood that the dopaminergic systems that fluphenazine potently modulates have significant downstream effects on both GABA and glutamate (B1630785) pathways. nih.gov For example, the hypofunction of the NMDA-type glutamate receptor is a key hypothesis in schizophrenia, which is thought to lead to a disinhibition of glutamatergic pyramidal neurons by reducing the excitation of inhibitory GABAergic interneurons. nih.gov While fluphenazine does not primarily target GABA or glutamate receptors directly, its potent modulation of dopamine pathways indirectly influences this critical excitatory/inhibitory balance. nih.gov It is known that GABAergic neurons interact with antipsychotic medications, and alterations in GABAergic neurotransmission have been observed in postmortem studies of individuals with schizophrenia. nih.govneura.edu.au
Impact on GABAergic Transmission Mechanisms
Fluphenazine's influence on the γ-aminobutyric acid (GABA) system is primarily indirect, stemming from its potent antagonism of dopamine D2 receptors. doi.org In the basal ganglia, the blockade of D2 receptors on medium spiny neurons of the indirect pathway leads to their disinhibition. doi.org This results in an increased release of GABA and subsequent enhanced inhibition of the thalamocortical projection, a mechanism that contributes to its antipsychotic effects. doi.org
Further evidence of its modulatory role comes from studies showing that fluphenazine administration increases the expression of messenger RNA (mRNA) for glutamic acid decarboxylase (GAD), the key enzyme responsible for synthesizing GABA from glutamate. frontiersin.orgnih.gov Specifically, fluphenazine has been found to significantly enhance GAD mRNA levels in the anterior striatum and the entopeduncular nucleus. frontiersin.org This suggests a compensatory or adaptive mechanism where the drug upregulates the machinery for GABA synthesis.
While fluphenazine is sometimes categorized with GABAergic agents, it does not appear to exert its effects by directly binding to GABA-A or GABA-B receptors. cpn.or.krlarvol.complos.org Instead, its actions are modulatory, occurring upstream through the dopaminergic system, which in turn regulates the activity of GABAergic neurons. doi.org The relationship is underscored by the GABA deficit hypothesis of schizophrenia, which posits that reduced GABAergic neurotransmission contributes to cognitive impairments seen in the disorder. nih.gov
Table 1: Fluphenazine's Impact on GABAergic System Components
| Component | Effect of Fluphenazine | Mechanism | Reference |
| GABAergic Neurons (Indirect Pathway) | Disinhibition | Blockade of Dopamine D2 receptors | doi.org |
| Glutamic Acid Decarboxylase (GAD) mRNA | Increased expression | Upregulation of GABA synthesis machinery | frontiersin.orgnih.gov |
| GABA Receptors | No direct binding | Indirect modulation via dopamine system | cpn.or.krlarvol.com |
Modulation of Excitatory Amino Acid Receptor Binding
Fluphenazine also interacts with excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Research has demonstrated that fluphenazine can inhibit the binding of radiolabeled ligands, such as 125I-MK-801, to the NMDA receptor complex, with inhibitory concentration (IC50) values in the micromolar range. nih.gov In this capacity, its potency is comparable to that of other antipsychotics like clozapine (B1669256) and reduced haloperidol. nih.gov However, further analysis suggests that unlike certain other neuroleptics, this specific interaction at the NMDA receptor is likely not the primary mediator of fluphenazine's main clinical effects. nih.gov
The compound's relationship with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors appears more complex. The activation of both AMPA and dopamine receptors may be crucial for reward responses, and some research indicates that blocking both receptor types can prevent the expression of cocaine-induced place preference. mdpi.com However, findings have been inconsistent, with some studies showing the AMPA receptor antagonist DNQX diminishes this effect while the dopaminergic antagonist fluphenazine does not. mdpi.com
Furthermore, studies examining the brains of schizophrenic subjects have not found a significant correlation between lifetime equivalent doses of fluphenazine and the expression levels of various AMPA receptor subunit genes (GRIA1, GRIA2, GRIA3, GRIA4). studysmarter.co.uk This suggests that long-term treatment with fluphenazine does not produce lasting changes in the transcription of these fundamental components of the AMPA receptor.
Intracellular Signaling Pathway Modulation
Calmodulin Inhibition Dynamics
Fluphenazine is an established and potent inhibitor of calmodulin (CaM), the ubiquitous and essential calcium-binding protein. mdpi.comdrugbank.com CaM acts as a critical intracellular transducer of calcium signals, regulating a vast array of enzymes, ion channels, and other proteins. biorxiv.org The inhibitory mechanism of phenothiazines like fluphenazine is linked to their hydrophobicity, which facilitates interaction with the hydrophobic binding pockets of CaM. biorxiv.org
By binding to CaM, fluphenazine prevents the conformational changes that are necessary for CaM to bind to and activate its downstream targets. biorxiv.orgresearchgate.net This action effectively uncouples calcium signaling from many cellular responses. For instance, the inhibition of CaM by fluphenazine has been shown to suppress the enhanced phosphorylation of key signaling proteins, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and protein kinase B (PKB), also known as Akt. nih.gov
Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) Targeting
Emerging research has identified Pyruvate Dehydrogenase Kinase 1 (PDK1) as a molecular target of fluphenazine. mdpi.com PDK1 is a crucial mitochondrial enzyme that regulates cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). plos.orgijbs.com This inactivation shifts glucose metabolism away from mitochondrial respiration and towards glycolysis, a hallmark of many cancer cells known as the Warburg effect. ijbs.com
In a study on human ovarian cancer cells, fluphenazine's anticancer effect was mechanistically linked to its ability to target PDK1. mdpi.com The inhibition of PDK1 by fluphenazine is proposed to be involved in the subsequent dephosphorylation and inactivation of the Akt signaling protein. mdpi.com This highlights a role for fluphenazine in modulating cellular metabolic pathways, a mechanism distinct from its primary neuropharmacological actions.
ABCB1 and P-glycoprotein Interaction Mechanisms
Fluphenazine interacts directly with the ATP-binding cassette subfamily B member 1 (ABCB1), more commonly known as P-glycoprotein (P-gp). mdpi.commdpi.com P-gp is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells. nih.govfrontiersin.org It plays a significant role in limiting drug distribution to tissues like the brain and is a major cause of multidrug resistance (MDR) in cancer, as it can pump chemotherapeutic agents out of tumor cells. frontiersin.orgacs.org
Fluphenazine acts as an inhibitor of P-gp. nih.govdrugbank.com By blocking the function of this efflux pump, fluphenazine can reverse P-gp-mediated MDR and increase the intracellular concentration and efficacy of other drugs that are P-gp substrates. nih.gov This inhibitory action can sensitize drug-resistant cancer cells to treatment. nih.gov Data indicates that fluphenazine inhibits human ABCB1 with an IC50 value of 5.7 µM. drugbank.com
Akt and Wnt Signaling Pathway Influences
Fluphenazine has been shown to modulate multiple critical intracellular signaling cascades, including the Akt and Wnt pathways. mdpi.commdpi.com The Akt pathway is a central regulator of cell survival, growth, and metabolism. mdpi.com Fluphenazine's influence on this pathway is generally inhibitory. This inhibition can occur through various mechanisms, including the suppression of epidermal growth factor-induced Akt phosphorylation and via its targeting of upstream regulators like calmodulin and PDK1. mdpi.comnih.govconicet.gov.ar
The Wnt signaling pathway is fundamental to development, cell proliferation, and cell fate determination. frontiersin.orgstudysmarter.co.ukresearchgate.net Fluphenazine can regulate this pathway, affecting downstream effectors such as β-catenin. nih.govmdpi.com This modulation is believed to be linked to its primary action as a dopamine D2 receptor antagonist, as these receptors can interface with components of the Wnt signaling cascade. cpn.or.krnih.gov By influencing these pathways, fluphenazine can impact gene expression related to cell survival, metabolism, and apoptosis. mdpi.comresearchgate.net
Table 2: Fluphenazine's Interaction with Intracellular Signaling Molecules
| Target Molecule/Pathway | Interaction Type | Downstream Effect | Reference |
| Calmodulin (CaM) | Inhibition | Prevents activation of CaM-dependent enzymes | mdpi.comdrugbank.comnih.gov |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Targeting/Inhibition | Involved in Akt dephosphorylation | mdpi.com |
| ABCB1 (P-glycoprotein) | Inhibition | Reverses multidrug resistance; increases intracellular drug levels | nih.govdrugbank.commdpi.com |
| Akt (Protein Kinase B) | Inhibition of Phosphorylation | Reduces cell survival and growth signals | mdpi.comnih.govconicet.gov.ar |
| Wnt Signaling Pathway | Modulation | Affects expression of proteins like β-catenin | cpn.or.krnih.govmdpi.com |
Sigma Receptor Ligand Activity (within Phenothiazine Class)
The phenothiazine class of compounds, primarily known for their antipsychotic effects mediated through dopamine receptor antagonism, also exhibit significant interactions with sigma (σ) receptors. This activity is a crucial aspect of their molecular pharmacology, contributing to their broad pharmacological profile. Fluphenazine, a prominent member of the piperazine (B1678402) subgroup of phenothiazines, demonstrates notable affinity for these receptors. brieflands.com
Sigma receptors are unique, non-opioid intracellular proteins, with two main subtypes identified: sigma-1 (σ₁) and sigma-2 (σ₂). researchgate.net They are expressed in various tissues, including high densities in the central nervous system, and are involved in modulating numerous cellular functions. nih.gov Many typical antipsychotic drugs, including several phenothiazines, bind to sigma receptors with high to moderate affinity. pnas.org This interaction is independent of their effects on dopamine receptors, and the clinical significance is an area of ongoing research. nih.govcambridge.org
Research has shown that the binding affinity for sigma receptors varies among different phenothiazine derivatives. In early studies using radioligand binding assays with guinea pig brain membranes, phenothiazines were shown to inhibit the binding of sigma receptor ligands. The order of potency for some of these compounds was determined to be: perphenazine (B1679617) > fluphenazine > trifluoperazine (B1681574) > thioridazine (B1682328) > chlorpromazine. pnas.org
Fluphenazine, in particular, has been identified as having a relatively high affinity for the sigma-1 receptor. nih.gov Studies utilizing cloned human sigma-1 receptors have confirmed this interaction, distinguishing it from other antipsychotics like clozapine, which has a negligible affinity. nih.gov The interaction of phenothiazines with sigma receptors has been implicated in various cellular effects, although the precise therapeutic relevance remains under investigation. nih.gov
The binding affinities of fluphenazine and other representative phenothiazines for both sigma-1 and sigma-2 receptors have been quantified in various studies, often through competitive binding assays. The data, while varying between studies due to different experimental conditions (e.g., tissue source, radioligand used), provides a valuable comparison of the activity of these compounds at sigma receptor subtypes. ucl.ac.benih.govbiorxiv.org
Below is a table compiling representative binding affinity (Kᵢ) data for fluphenazine maleate (B1232345) and other selected phenothiazines at sigma-1 and sigma-2 receptors.
Table 1: Binding Affinities (Kᵢ, nM) of Selected Phenothiazines for Sigma Receptors
| Compound | Kᵢ (nM) for Sigma-1 | Kᵢ (nM) for Sigma-2 |
| Fluphenazine | 8.57 | Data not consistently available |
| Perphenazine | 13 | 24 |
| Trifluoperazine | 25 | 28 |
| Thioridazine | 38 | 134 |
| Chlorpromazine | 46 | 170 |
Note: Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher binding affinity. Data is compiled from various sources and may reflect different experimental methodologies. The Kᵢ value for Fluphenazine at the sigma-1 receptor is from a DRUGMATRIX assay using [³H]Haloperidol as the radioligand.
Advanced Preclinical Neuropharmacological Investigations of Fluphenazine
Neurochemical Alterations in Central Nervous System Models
Fluphenazine (B1673473), a typical antipsychotic of the phenothiazine (B1677639) class, exerts its effects through a complex interplay with various neurotransmitter systems in the brain. wikipedia.org Its primary mechanism involves the blockade of postsynaptic dopamine (B1211576) D2 receptors, but it also interacts with dopamine D1, alpha-1 adrenergic, muscarinic M1, and histaminergic H1 receptors. wikipedia.orgdrugbank.com Preclinical studies have been instrumental in elucidating the downstream neurochemical consequences of this receptor blockade, revealing significant alterations in neurotransmitter synthesis, release, and gene expression.
Alterations in Neurotransmitter Synthesis and Release
Fluphenazine administration leads to significant changes in the synthesis and release of key neurotransmitters, most notably dopamine and gamma-aminobutyric acid (GABA). As a compensatory response to the blockade of dopamine receptors, an initial increase in dopamine synthesis and release is observed. mdpi.com Studies in animal models have shown that acute administration of fluphenazine increases the production of the dopamine metabolite homovanillic acid (HVA), with this effect being more pronounced in the striatum compared to limbic regions. cpn.or.kr However, the long-term effects can be more complex. For instance, a single pre-exposure to fluphenazine in rats resulted in a tolerance to its own effects on increasing extracellular dopamine levels in the striatum when the drug was administered again 15 or 30 days later. nih.gov This suggests a persistent neurochemical adaptation following even a single exposure.
Chronic treatment with fluphenazine has been shown to increase GABA transmission in specific subregions of the caudate and accumbens nuclei. nih.gov This is evidenced by increased levels of glutamate (B1630785) decarboxylase (GAD) mRNA, the enzyme responsible for GABA synthesis. nih.gov
Gene Expression Changes of Neurotransmitter-Related Enzymes (e.g., Glutamate Decarboxylase mRNA)
Fluphenazine administration significantly impacts the gene expression of enzymes crucial for neurotransmitter synthesis. A key finding is the upregulation of Glutamate Decarboxylase (GAD) mRNA, particularly the GAD67 isoform, in various brain regions. nih.govnih.gov GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate.
Studies in rats have demonstrated that both acute and chronic fluphenazine treatment lead to increased GAD mRNA expression. Fluphenazine, along with the D1 antagonist SCH-23390, significantly enhanced GAD mRNA expression in the anterior striatum. nih.gov Furthermore, fluphenazine alone increased GAD mRNA levels in the entopeduncular nucleus, a key output structure of the basal ganglia. nih.govnih.gov Chronic fluphenazine treatment also resulted in elevated GAD mRNA levels in the caudate nucleus, as well as the dorsal shell and core of the nucleus accumbens. nih.gov In mice, irreversible blockade of D2 receptors with a fluphenazine derivative, fluphenazine-N-mustard, also led to an increase in GAD mRNA in the substantia nigra. nih.govresearchgate.net These findings collectively suggest that fluphenazine-induced dopamine receptor blockade triggers a compensatory increase in GABAergic activity through the upregulation of its primary synthesizing enzyme.
Regional Brain Neurotransmitter Dynamics and Receptor Occupancy
The neuropharmacological effects of fluphenazine are not uniform throughout the brain. Instead, they exhibit regional specificity, particularly within the intricate circuits of the basal ganglia and their connections to the thalamus.
Striatal Neurochemical Dynamics
The striatum, a major component of the basal ganglia, is a primary site of action for fluphenazine due to its high density of dopamine receptors. Fluphenazine administration profoundly alters the neurochemical dynamics within this region. It blocks both D1 and D2 dopamine receptors, leading to widespread adaptive changes. nih.gov While D2 receptor binding is uniformly decreased throughout the basal ganglia after fluphenazine administration, D1 receptor binding is altered in a region-dependent manner. nih.gov
Microdialysis studies in rats have shown that a single exposure to fluphenazine can lead to a lasting tolerance to the drug's ability to increase extracellular dopamine levels in the striatum. nih.gov Chronic treatment with fluphenazine has been associated with an increase in GABA transmission in specific subregions of the striatum, including the caudate nucleus and the nucleus accumbens. nih.gov This is supported by findings of increased glutamate decarboxylase mRNA levels in these areas. nih.gov Furthermore, long-term treatment with fluphenazine decanoate (B1226879) in monkeys has been shown to cause an increase in the dopamine metabolite HVA in the striatum. cpn.or.kr
Basal Ganglia Subregion Effects
A significant effect of fluphenazine is the elevation of glutamate decarboxylase (GAD) mRNA levels in the entopeduncular nucleus, a key output nucleus of the basal ganglia. nih.govnih.gov This suggests an enhancement of GABAergic transmission within this critical motor control pathway. Furthermore, chronic fluphenazine exposure has been shown to decrease α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor binding in the entopeduncular nucleus. nih.gov These changes in both GABAergic and glutamatergic markers within the entopeduncular nucleus highlight the complex neurochemical adaptations induced by fluphenazine in the output pathways of the basal ganglia. Studies have also noted that typical antipsychotics like fluphenazine are associated with higher basal ganglia glucose metabolism compared to atypical antipsychotics. researchgate.net
Thalamic Nuclei Interactions
The thalamus, a critical relay center for sensory and motor information, is also affected by fluphenazine, likely through its connections with the basal ganglia. Chronic fluphenazine treatment has been shown to alter excitatory amino acid transmission in specific thalamic nuclei. nih.gov Specifically, a decrease in AMPA receptor binding has been observed in the ventrolateral thalamic nucleus. nih.gov Additionally, a decrease in dizocilpine (B47880) (MK-801) binding, which targets the NMDA receptor, has been noted in the medial geniculate nucleus of the thalamus following chronic fluphenazine exposure. nih.gov
Interestingly, while some research suggests that exposure to neuroleptics, including fluphenazine, may be associated with a decrease in neuronal number in the anterior principal and centromedian thalamic nuclei, this effect did not appear to be dependent on the cumulative lifetime dose. nih.gov Other research has pointed to altered functional connectivity between thalamic subdivisions and various cortical regions in individuals with schizophrenia, a condition for which fluphenazine is prescribed. cambridge.org The interaction of carbamazepine (B1668303) with fluphenazine can lead to a decrease in the action potential in the nucleus ventralis of the thalamus. drugbank.com
Cortical and Limbic System Neuropharmacology
Fluphenazine's neuropharmacological profile is centrally characterized by its potent antagonism of postsynaptic dopamine D2 receptors. wikipedia.orgpatsnap.com This action is particularly significant within the cortical and limbic systems, which are key neural circuits implicated in the pathophysiology of psychosis. wikipedia.org Fluphenazine's therapeutic effects are believed to stem from its ability to modulate dopaminergic neurotransmission in these specific brain regions. drugbank.commedicinenet.com
Preclinical and clinical imaging studies have revealed that fluphenazine alters the functional activity of these systems. Investigations comparing brain metabolism in patients treated with fluphenazine to controls showed that the compound leads to lower global gray matter absolute metabolic rates throughout the cortex. nih.gov When normalized, these studies indicate that fluphenazine decreases metabolic rates in the superior prefrontal cortex while increasing them in the limbic cortex. nih.gov This suggests that a primary mechanism of its action may be the induction of a shift in the balance of activity between the cortex and the limbic system. nih.gov
Fluphenazine's interaction with catecholamines, however, is not uniform across all brain regions. In vitro studies on rat hippocampal slices showed that fluphenazine did not alter the electrophysiological responses to norepinephrine, isoproterenol, or dopamine. nih.gov In contrast, it potently antagonized norepinephrine- and isoproterenol-induced inhibitions in the parietal cortex. nih.gov This highlights a differential regional sensitivity to the drug's effects. Furthermore, chronic administration of fluphenazine decanoate in non-human primates was found to increase levels of the dopamine metabolite homovanillic acid (HVA) in the dorsal and orbital frontal cortex, cingulate cortex, and olfactory cortex, indicating an increase in dopamine turnover in these cortical and limbic-associated areas. psu.edu This is consistent with the hypothesis that a deficit in dopamine transmission in the prefrontal cortex may be linked to certain symptoms of schizophrenia. cambridge.org
Table 1: Summary of Fluphenazine's Effects on Cortical and Limbic Systems
| Brain Region/System | Observed Effect | Key Findings | Citations |
|---|---|---|---|
| Cortical and Limbic Systems | Dopamine D2 Receptor Blockade | Acts as a primary antagonist at postsynaptic D2 receptors. | wikipedia.orgdrugbank.com |
| Superior Prefrontal Cortex | Decreased Metabolic Rate | Normalized regional glucose metabolic rates are lowered following treatment. | nih.gov |
| Limbic Cortex | Increased Metabolic Rate | Normalized regional glucose metabolic rates are increased, suggesting a shift in cortico-limbic balance. | nih.gov |
| Frontal and Cingulate Cortices | Increased Dopamine Turnover | Chronic treatment increases levels of the dopamine metabolite HVA. | psu.edu |
| Hippocampus (in vitro) | No Alteration of Catecholamine Response | Did not affect electrophysiological responses to norepinephrine, isoproterenol, or dopamine. | nih.gov |
| Parietal Cortex (in situ) | Antagonism of Noradrenergic Effects | Potently antagonized norepinephrine- and isoproterenol-induced neuronal inhibition. | nih.gov |
Molecular Neuroadaptations Following Chronic Compound Exposure
Prolonged administration of fluphenazine induces significant neuroadaptive changes at the molecular level as the brain compensates for the continuous receptor blockade. These adaptations involve alterations in receptor populations and the downstream signaling pathways they regulate.
Receptor Density and Affinity Changes
The most well-documented neuroadaptation to chronic fluphenazine exposure is an increase in the density of dopamine D2 receptors, a phenomenon often termed dopamine receptor supersensitivity. psychiatry.ruosf.iothe-hospitalist.org This is a homeostatic response to the persistent antagonism of these receptors. oup.com Animal studies have demonstrated that long-term treatment with D2 antagonists can lead to a 20%–40% increase in D2 receptor numbers. oup.com This upregulation may contribute to the development of treatment tolerance and the potential for relapse upon discontinuation of the drug. osf.ioresearchgate.net One study noted that after chronic fluphenazine decanoate administration, a state of behavioral supersensitivity to a dopamine agonist was observed 20 to 24 days after the injection, lending support to the hypothesis of receptor supersensitivity developing during exposure to the long-acting neuroleptic. psychiatry.ru
Beyond the dopaminergic system, chronic fluphenazine treatment has been shown to modify other neurotransmitter receptor systems. A study measuring receptor binding over a 24-hour period in rats found that chronic fluphenazine administration significantly altered the circadian rhythms of α- and β-adrenergic, muscarinic cholinergic, dopamine, and opiate receptors. researchgate.net While the 24-hour mean binding to dopamine receptors decreased in the presence of the drug, the mean binding for the other four receptor types increased. researchgate.net These findings indicate that the molecular adaptations to long-term fluphenazine are complex and extend beyond its primary target, profoundly modifying the temporal organization of multiple receptor systems. researchgate.net
Table 2: Receptor Adaptations to Chronic Fluphenazine Exposure
| Receptor Type | Observed Adaptation | Research Finding Detail | Citations |
|---|---|---|---|
| Dopamine D2 | Increased Receptor Density (Upregulation) | Chronic antagonist treatment can increase D2 receptor numbers by 20-40%, leading to supersensitivity. | the-hospitalist.orgoup.com |
| Dopamine D2 | Decreased 24-Hour Mean Binding | Chronic treatment led to a decrease in the overall 24-hour mean for receptor binding. | researchgate.net |
| α-Adrenergic | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |
| β-Adrenergic | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |
| Muscarinic Cholinergic | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |
| Opiate | Increased 24-Hour Mean Binding | Chronic treatment increased the overall 24-hour mean for receptor binding. | researchgate.net |
Signal Transduction Cascade Adaptations
Fluphenazine's antagonism of D2 receptors directly impacts intracellular signal transduction cascades. D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to inhibitory G proteins (Gαi/o). cambridge.orgnih.gov By blocking these receptors, fluphenazine prevents dopamine from activating the Gαi/o pathway, which would normally lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. cambridge.orgnih.gov
Research has shown that fluphenazine can block dopamine-stimulated [α-32P]GTP binding to G proteins, confirming its role as a receptor antagonist that prevents G-protein activation. nih.gov In some neuronal systems, fluphenazine has been observed to block 5-HT-evoked effects that are mediated by a cAMP-dependent system, suggesting a convergence of different receptor pathways on the same second messenger system. nih.gov
Furthermore, investigations into the broader cellular effects of fluphenazine suggest it can modulate other critical signaling pathways. Studies have identified that fluphenazine may target the Akt and Wnt signaling pathways. nih.gov These pathways are crucial for regulating numerous cellular processes, including cell metabolism and survival. nih.gov Another study found that fluphenazine can act as an inhibitor of the Toll-like receptor 3 (TLR3)-IFN regulatory factor 3 (IRF3) signal transduction pathway, potentially via the PI3K signaling pathway. nih.gov These findings indicate that the long-term adaptations to fluphenazine are not limited to receptor-level changes but also involve complex modifications to the intracellular signaling networks that govern neuronal function.
Table 3: Adaptations in Signal Transduction Cascades with Fluphenazine
| Signaling Pathway/Component | Observed Effect | Mechanism/Finding | Citations |
|---|---|---|---|
| D2R-G Protein Coupling | Inhibition of Gαi/o Activation | Fluphenazine blocks dopamine-stimulated GTP binding to inhibitory G proteins. | cambridge.orgnih.gov |
| cAMP Cascade | Modulation of cAMP levels | Prevents dopamine-induced inhibition of adenylyl cyclase; can also block 5-HT-evoked effects on the cAMP system. | cambridge.orgnih.gov |
| Akt Signaling Pathway | Potential Target/Modulation | Identified as a potential target, affecting downstream proteins related to cell survival and metabolism. | nih.gov |
| Wnt Signaling Pathway | Potential Target/Modulation | May affect the expression of downstream proteins like β-catenin. | nih.gov |
| TLR3-IRF3 Pathway | Inhibition | May inhibit this immune-related signaling pathway via PI3K signaling. | nih.gov |
Table of Mentioned Compounds
| Compound Name | Class/Function |
|---|---|
| Fluphenazine maleate (B1232345) | Phenothiazine Antipsychotic |
| Fluphenazine decanoate | Long-acting injectable ester of Fluphenazine |
| Dopamine | Neurotransmitter |
| Norepinephrine | Neurotransmitter/Hormone |
| Isoproterenol | β-Adrenergic Agonist |
| Homovanillic acid (HVA) | Dopamine Metabolite |
| 5-hydroxytryptamine (5-HT) | Neurotransmitter (Serotonin) |
| cyclic AMP (cAMP) | Second Messenger |
| β-catenin | Protein in Wnt signaling |
| Haloperidol | Butyrophenone Antipsychotic |
| Chlorpromazine | Phenothiazine Antipsychotic |
| Clozapine (B1669256) | Atypical Antipsychotic |
| Risperidone | Atypical Antipsychotic |
| Olanzapine | Atypical Antipsychotic |
| Aripiprazole | Atypical Antipsychotic (D2 Partial Agonist) |
| Quetiapine | Atypical Antipsychotic |
| Carbamazepine | Anticonvulsant/Mood Stabilizer |
| Acetaminophen | Analgesic |
| Methamphetamine | Psychostimulant |
| Metoclopramide | Dopamine Antagonist (Antiemetic) |
| Flupenthixol | Thioxanthene Antipsychotic |
Synthetic Chemistry and Structural Modification of Fluphenazine
Synthetic Pathways and Methodologies for Fluphenazine (B1673473) and its Derivatives
The synthesis of fluphenazine, a potent antipsychotic agent, involves a multi-step process centered around the construction of the core phenothiazine (B1677639) ring system, followed by the elaboration of the crucial side chain.
Phenothiazine Ring System Synthesis
The foundational phenothiazine structure is typically assembled through several established synthetic routes. Historically, the reaction of diphenylamine (B1679370) with sulfur, first described by Bernthsen in 1883, was a primary method. wikipedia.org However, contemporary syntheses often rely on the cyclization of 2-substituted diphenyl sulfides for better control and yield. wikipedia.org
Key methodologies for forming the phenothiazine ring include:
Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. diva-portal.orgnih.gov For phenothiazine synthesis, this can involve the coupling of a suitably substituted aminothiophenol with a halonitrobenzene. The Ullmann coupling method is considered a classic and reliable approach for synthesizing phenothiazine derivatives. More recent developments have explored iron-catalyzed domino C-S/C-N cross-coupling reactions as an environmentally benign alternative to traditional palladium and copper catalysts. researchgate.net
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a powerful tool for synthesizing phenothiazines and their aza-analogues (azaphenothiazines). researchgate.netresearchgate.netjst.go.jptandfonline.com The process typically involves the rearrangement of a substituted o-aminodiphenyl sulfide. researchgate.netd-nb.info For instance, phenothiazines have been synthesized via the Smiles rearrangement of 2-amino-3/5-chlorobenzenethiols with halonitrobenzenes. researchgate.net The reaction conditions, including the presence of base and the nature of the substituents, can influence the reaction pathway and efficiency. researchgate.net
The choice of synthetic route can be influenced by the desired substitution pattern on the phenothiazine nucleus. For example, to introduce the trifluoromethyl group at the 2-position, as seen in fluphenazine, a common starting material is 2-(trifluoromethyl)-10H-phenothiazine. newdrugapprovals.orgresearchgate.net
Side-Chain Elaboration and Functionalization
Once the 2-trifluoromethylphenothiazine core is obtained, the next critical step is the attachment and modification of the piperazine-containing side chain at the N-10 position.
A common strategy involves the N-alkylation of the 2-trifluoromethylphenothiazine. This is typically achieved by reacting it with a pre-formed side-chain precursor, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine or a similar reactive species, in the presence of a strong base like sodium amide. newdrugapprovals.org
An alternative approach involves a stepwise construction of the side chain. For example, 2-trifluoromethylphenothiazine can be alkylated with 4-formyl-1-piperazineylpropylchloride. The resulting N-formyl group is then removed by alkaline hydrolysis to yield 2-trifluoromethyl-10-[3-(1-piperazinyl)propyl]phenothiazine. This intermediate is subsequently alkylated with 2-bromoethanol (B42945) acetate (B1210297), followed by acidic hydrolysis to remove the acetyl group, ultimately yielding fluphenazine. newdrugapprovals.org
A scalable synthetic route has been developed involving the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. The resulting amino chloro compound is used for the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. The subsequent deprotection and N-alkylation with chloroethanol affords fluphenazine hydrochloride. researchgate.net
Deuterium-labeled fluphenazine has also been synthesized for research purposes. The propylpiperazine side chain can be labeled by reducing appropriate ester or imide precursors with lithium aluminum deuteride. nih.gov
Esterification Reactions for Long-Acting Formulations (e.g., Decanoate (B1226879), Enanthate)
To create long-acting injectable formulations, the terminal hydroxyl group of the fluphenazine side chain is esterified with a long-chain fatty acid. basicmedicalkey.comfda.gov This modification increases the lipophilicity of the drug, allowing it to be formulated in an oil vehicle (like sesame oil) and released slowly from the intramuscular injection site. basicmedicalkey.comhres.ca
The most common ester is the decanoate , formed by reacting fluphenazine with decanoic acid or a reactive derivative like decanoyl chloride. basicmedicalkey.comijps.inresearchgate.net The enanthate ester has also been utilized, though the decanoate is more common and slightly longer-acting. basicmedicalkey.comnih.gov
Recent research has focused on greener synthetic methods for these esters. One such method employs the enzyme Candida antarctica lipase (B570770) B (CALB) to catalyze the esterification of fluphenazine with decanoic acid. ijps.inresearchgate.netresearcher.life This enzymatic process avoids the use of toxic and corrosive reagents like thionyl chloride, which is needed to prepare decanoyl chloride. ijps.inresearchgate.net The resulting fluphenazine decanoate is reported to have high purity (99.6%). ijps.in
Upon administration, these esters are slowly hydrolyzed by esterases in the body to release the active fluphenazine. hres.capatsnap.com
Design and Synthesis of Fluphenazine Analogues
The modification of the fluphenazine structure has been an active area of research to explore structure-activity relationships (SAR) and to develop new compounds with potentially improved properties, such as enhanced efficacy or a different side-effect profile. acs.orgnih.govresearchgate.netnih.gov
Introduction of Novel Substituents
Modifications to the fluphenazine molecule have been explored at various positions. This includes altering the substituent at the 2-position of the phenothiazine ring and changing the length and composition of the alkyl side chain. researchgate.netnih.gov
Research has shown that the trifluoromethyl group at the C-2 position and a methylpiperazinylpropyl group at the N-10 position contribute significantly to the biological activity of some phenothiazine derivatives. nih.gov
One study focused on synthesizing analogues with different substituents at the 2-position of the phenothiazine ring system to investigate their biological activity. nih.gov Another area of exploration has been the synthesis of more hydrophilic analogues by introducing new substituents. The aim is to reduce penetration across the blood-brain barrier and potentially lessen central nervous system side effects. researchgate.netnih.gov For example, a fluphenazine analogue, 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-trifluoromethylphenothiazine hydrochloride (Flu-A), was designed to be more hydrophilic. nih.gov
Modification of the Piperazine (B1678402) Moiety
The piperazine ring is a key component of the fluphenazine structure and plays a significant role in its pharmacological activity. Modifications to this moiety have been a focus of analogue design. dntb.gov.ua
One approach involves replacing the methylene (B1212753) linker between the phenothiazine core and the piperazine ring with a bulky phenyl group. acs.org An example is the analogue CWHM-974, which demonstrated improved antifungal activity compared to fluphenazine. acs.orgresearchgate.net This structural change appears to reduce the molecule's susceptibility to efflux pump-mediated resistance mechanisms in fungi. asm.org
Other modifications have included the introduction of different substituents on the piperazine ring or replacing the piperazine ring with other aliphatic or aromatic ring systems. acs.orgnih.gov For instance, a series of analogues were synthesized where the piperazine ring was replaced with hydroxyethylamine or morpholine (B109124) substituents connected through a 2-hydroxypropyl chain. researchgate.net The synthesis of these analogues often starts with the key epoxide intermediate formed by treating 2-trifluoromethylphenothiazine with an appropriate reagent. researchgate.net
The goal of these modifications is often to fine-tune the compound's interaction with its biological targets and to alter its pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies for Novel Derivatives
The therapeutic efficacy and pharmacological profile of fluphenazine are intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how specific structural features of a molecule influence its biological activity, are crucial for the development of novel derivatives with improved properties.
Correlating Structural Features with Receptor Binding Profiles
The phenothiazine scaffold consists of three main parts, each playing a role in receptor affinity:
The Phenothiazine Ring System and its C-2 Substituent: The core tricyclic structure is essential. The substituent at the C-2 position significantly modulates potency. For fluphenazine, this substituent is a trifluoromethyl (-CF3) group. This electron-withdrawing group enhances lipid solubility and is associated with high neuroleptic potency and a strong affinity for dopamine (B1211576) receptors compared to phenothiazines with other substituents like chlorine (-Cl), as seen in perphenazine (B1679617). scirp.orgnih.gov
The Alkyl Side Chain: A three-carbon chain separating the phenothiazine ring from the terminal amine is optimal for dopamine receptor binding. scirp.org Altering this chain length generally leads to a decrease in activity. scirp.org
The Terminal Amine Group: The nature of the terminal amine in the side chain is critical. Fluphenazine features a piperazine ring, a characteristic of high-potency phenothiazines. This piperazine moiety is linked to strong D2 receptor antagonism. scirp.org Different terminal amine structures can alter the binding profile; for instance, derivatives with simpler N,N-dimethylamine groups or piperidine (B6355638) rings show varied affinities for dopamine, muscarinic, histaminic, and adrenergic receptors. scirp.org
Studies have categorized fluphenazine within a "serotonergic-dopaminergic" cluster of antipsychotics, reflecting its potent binding to both dopamine and serotonin (B10506) receptors. hres.cahres.ca Its binding affinity (Ki) for the 5-HT1A receptor, for example, has been measured at 145.7 nM. clinmedjournals.org The development of novel analogues has demonstrated that modifications, such as replacing the methylene linker between the phenothiazine core and the piperazine ring with a bulky phenyl group, can reduce affinity for neurotransmitter receptors while enhancing other properties like antifungal activity. nih.gov
Table 1: Impact of Fluphenazine's Structural Features on Receptor Binding
| Structural Feature | Description | Impact on Receptor Binding Profile |
| C-2 Substituent | Trifluoromethyl (-CF3) group on the phenothiazine ring. | Enhances neuroleptic potency and affinity for dopamine receptors. scirp.orgnih.gov |
| Side Chain | Three-carbon propyl chain linking the ring to the piperazine. | Optimal length for high-affinity dopamine receptor antagonism. scirp.org |
| Terminal Amine | Piperazine ring with a hydroxyethyl (B10761427) substituent. | Confers high-potency D2 receptor blockade. scirp.org Contributes to the serotonergic-dopaminergic binding profile. hres.cahres.ca |
Influences of Substituents on Molecular Interactions
Substituents on the fluphenazine molecule dictate not only its receptor binding but also its broader molecular interactions, which are governed by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
The trifluoromethyl (-CF3) group at the C-2 position is a key influencer. A comparative study between fluphenazine (-CF3) and perphenazine (-Cl) on their interactions with cyclodextrins revealed that the nature of this substituent affects the stability of the resulting inclusion complexes. nih.govclinmedjournals.org These interactions were found to be driven by van der Waals forces and hydrophobic effects. nih.govclinmedjournals.org The -CF3 group in fluphenazine also appears to directly participate in the molecule's interaction with gold nanoparticles. researchgate.net
The terminal hydroxyethyl group on the piperazine ring provides a site for hydrogen bonding. Docking studies of fluphenazine analogues have shown that this hydroxyl group can form crucial hydrogen bonds with amino acid residues, such as Serine 219 and Arginine 269, within the binding pocket of enzymes like caspase-3. invivochem.compatsnap.com Furthermore, fluphenazine as a whole can interact with lipid bilayers, forming hydrogen bonds with the proton-accepting carbonyl groups of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), leading to increased membrane fluidity.
Table 2: Molecular Interactions Influenced by Fluphenazine's Substituents
| Interacting Moiety | Fluphenazine Substituent Involved | Type of Interaction | Observed Effect |
| Cyclodextrins | C-2 Trifluoromethyl (-CF3) group | Van der Waals forces, Hydrophobic effects | Influences the stability of the inclusion complex. nih.govclinmedjournals.org |
| Gold Nanoparticles | C-2 Trifluoromethyl (-CF3) group | Direct molecular/metal interaction | The -CF3 moiety is suggested to directly participate in binding to the metal surface. researchgate.net |
| Caspase-3 Enzyme | Hydroxyl (-OH) group on the piperazine side chain | Hydrogen bonding | Forms H-bonds with Ser219 and Arg269 residues in the enzyme's binding site. invivochem.compatsnap.com |
| DPPC Liposomes | Entire molecule, facilitated by H-bond donors/acceptors | Hydrogen bonding | Forms H-bonds with carbonyl groups of the lipid, increasing membrane disorder. |
Oxidative Degradation Pathways and Chemical Stability Studies
The chemical stability of fluphenazine is a critical factor for its formulation and storage. It is susceptible to degradation through several pathways, primarily oxidation and hydrolysis, which can be influenced by its environment and the excipients present in its formulation.
Identification of Oxidation Products
Oxidative degradation is a significant pathway for phenothiazines. For fluphenazine, particularly in its esterified forms used in oily solutions, oxidation is believed to proceed via hydroperoxides that form from the autoxidation of the oil vehicle. The primary oxidation products identified are N-oxides and sulfoxides. hres.ca
Research has identified two distinct mono-N-oxides (designated A and B) and a di-N-oxide as products of oxidation at the piperazine ring. The pattern of N-oxide formation depends on the structure of the side chain.
Esterified fluphenazine (e.g., fluphenazine decanoate) tends to form approximately equal amounts of the two mono-N-oxides.
Non-esterified fluphenazine predominantly forms one mono-N-oxide (B) over the other (A) in about a 90:10 ratio.
Another major oxidation product is fluphenazine sulfoxide (B87167) , formed by the oxidation of the sulfur atom in the phenothiazine ring. hres.ca
Hydrolysis of Ester Linkages in Oily Solutions
Fluphenazine is often formulated as a long-chain fatty acid ester, such as fluphenazine decanoate, dissolved in an oily vehicle like sesame oil for long-acting injectable preparations. scirp.orghres.ca The ester linkage in this form is crucial for its pharmacokinetic profile.
Within the anhydrous oily solution of the formulation, the ester linkage is relatively stable and not readily susceptible to hydrolysis. hres.ca This stability is a key design feature of the depot injection. Significant hydrolysis of the ester bond is not a primary degradation pathway during storage in the vial.
Instead, the hydrolysis is a critical step in the drug's mechanism of action in vivo. After intramuscular injection, the lipophilic fluphenazine decanoate partitions slowly from the oil depot into the surrounding aqueous environment of the tissues and blood. hres.canih.gov There, it is rapidly hydrolyzed by endogenous enzymes called esterases, which cleave the ester bond to release the active fluphenazine molecule. scirp.orghres.caclinmedjournals.org This slow release from the oil followed by rapid enzymatic hydrolysis is what provides the sustained therapeutic effect over several weeks. scirp.org
Influence of Excipients on Degradation Kinetics (e.g., Benzyl (B1604629) Alcohol Autoxidation)
Excipients included in formulations can significantly impact the degradation kinetics of fluphenazine.
Benzyl Alcohol: Fluphenazine decanoate injections often contain benzyl alcohol as a preservative. scirp.org Studies have shown that the presence of benzyl alcohol can enhance the oxidative degradation of fluphenazine in aged formulations. The proposed mechanism involves the autoxidation of benzyl alcohol itself, which leads to the formation of hydrogen peroxide. This hydrogen peroxide then accelerates the oxidation of the fluphenazine molecule.
Cyclodextrins: These are excipients used to improve the solubility and stability of drugs. In the case of fluphenazine, inclusion complexation with cyclodextrins has been shown to improve its photostability. nih.govclinmedjournals.org The cyclodextrin (B1172386) cavity protects the encapsulated portion of the fluphenazine molecule from light-induced degradation. The stability of both protonated and uncharged forms of fluphenazine was enhanced, with the photochemical decomposition following first-order kinetics. nih.govclinmedjournals.org
Mechanisms of Acid-Catalyzed Degradation
The chemical stability of fluphenazine maleate (B1232345) is a critical factor in its formulation and storage. Under acidic conditions, the molecule is susceptible to degradation through several mechanisms. The presence of multiple reactive sites, including the phenothiazine ring system and the piperazine side chain, allows for complex degradation pathways. Research into the forced degradation of fluphenazine and related phenothiazine compounds has elucidated the primary mechanisms involved in its acid-catalyzed decomposition, which predominantly include acid-catalyzed oxidation and hydrolysis of the side chain.
Acid-Catalyzed Oxidation
Studies on fluphenazine decanoate have demonstrated that acidic conditions can catalyze the oxidation of the tertiary amine centers within the piperazine ring of the side chain. ljmu.ac.uk This catalytic effect is reportedly linked to the pKa of the acid used, indicating that the concentration of protons is a key factor in the reaction rate. ljmu.ac.uk While the primary degradation under forced oxidative conditions (e.g., using hydrogen peroxide) leads to sulfoxide and sulfone derivatives from the oxidation of the sulfur atom in the phenothiazine ring, acid catalysis specifically accelerates the oxidation at the nitrogen atoms.
The proposed mechanism for acid-catalyzed N-oxidation likely involves the initial protonation of a tertiary amine on the piperazine ring. This protonation would make the nitrogen atom more electron-deficient and potentially more susceptible to nucleophilic attack by an oxidizing agent present in the medium, or it could facilitate an electron transfer process.
Hydrolytic Cleavage of the Side Chain
A significant pathway for the degradation of fluphenazine in acidic media is the hydrolytic cleavage of the alkylpiperazine side chain. Forced degradation studies using 0.1N HCl have shown significant degradation of fluphenazine. The resulting degradation products were found to be non-chromophoric, which suggests that the degradation does not primarily involve the alteration of the light-absorbing phenothiazine ring system. This evidence points towards the cleavage of the piperazinyl-ethanol side chain or the trifluoromethyl group as the likely degradation route under these conditions.
Further support for side-chain cleavage comes from studies on related phenothiazine compounds. For example, the acid hydrolysis of β-10-phenothiazylpropionitrile has been shown to cause a rupture of the bond between the heterocyclic nitrogen atom and the alkyl side chain, yielding the parent phenothiazine and acrylic acid. dtic.mil A similar mechanism can be proposed for fluphenazine, where the ether linkage or the C-N bonds within the piperazine side chain are susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen atoms in the side chain would make the adjacent carbon atoms more electrophilic and thus more vulnerable to nucleophilic attack by water.
Another potential, though less commonly reported, acid-catalyzed reaction is the transformation of the trifluoromethyl (-CF3) group on the phenothiazine ring into a carboxylic acid (-COOH) group. nih.gov This hydrolysis would require harsh acidic conditions.
The degradation of fluphenazine under acidic conditions can be summarized in the following table, detailing the conditions and the observed or proposed degradation products.
| Condition | Degradation Pathway | Major Products/Observations | Reference |
| 0.1N HCl, Room Temp, 24 hrs | Hydrolytic Degradation | Significant degradation, formation of non-chromophoric products. Likely involves cleavage of the piperazinyl-ethanol side chain or trifluoromethyl group. | |
| Acidic Medium | Catalyzed Oxidation | Oxidation of tertiary amine centers in the piperazine side chain. | ljmu.ac.uk |
| Acid Hydrolysis | Side-Chain Rupture | Cleavage at the bond between the phenothiazine nitrogen and the propyl side chain (inferred from related compounds). | dtic.mil |
| Strong Acidic Conditions | -CF3 Group Hydrolysis | Potential transformation of the trifluoromethyl group to a carboxylic acid group. | nih.gov |
Analytical Methodologies for Fluphenazine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of fluphenazine (B1673473), providing the necessary separation from other compounds that may be present in the sample.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Coulometric, DAD, ELSD)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of fluphenazine. Its versatility is enhanced by the use of various detectors, each offering specific advantages.
UV Detection: HPLC coupled with an ultraviolet (UV) detector is a widely used method for the quantification of fluphenazine. indexcopernicus.comnih.gov Detection is often performed at wavelengths around 254 nm, 256 nm, or 259 nm, where fluphenazine exhibits significant absorbance. indexcopernicus.comnih.govijbpas.combbrc.in For instance, a reversed-phase HPLC method can be employed using a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile (B52724), and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov The method's linearity, precision, and accuracy make it suitable for routine quality control of pharmaceutical formulations. indexcopernicus.com In some applications, a mobile phase of 0.05 M ammonium acetate, methanol, and acetonitrile (4:1:5 v/v/v) with UV detection at 254 nm has been successfully used. A simple and rapid RP-HPLC method utilized a mobile phase of buffer (pH 2.5) and a mixture of acetonitrile and methanol (50:50) in a 30:70 ratio, with detection at 254 nm. indexcopernicus.com Another study reported the simultaneous determination of twelve phenothiazines, including fluphenazine, using a C18 column and a mobile phase of acetonitrile-methanol-30mM NaH2PO4 (pH 5.6) (300:200:500, v/v/v) with UV detection at 250 nm. nii.ac.jp
Coulometric Detection: For enhanced sensitivity, especially in biological samples like plasma, HPLC with a coulometric detector is a powerful alternative. This technique allows for the measurement of fluphenazine at very low concentrations, with detection limits as low as 10 pg/ml of plasma. nih.gov A highly sensitive and specific HPLC method with coulometric detection has been developed for the simultaneous assay of fluphenazine decanoate (B1226879) and fluphenazine in plasma. capes.gov.br This method is particularly valuable for pharmacokinetic studies following low oral doses. nih.gov The procedure involves a straightforward one-step extraction, and the resulting chromatograms are relatively free from interference from endogenous plasma components. nih.govcapes.gov.br
Diode Array Detection (DAD): Diode Array Detectors (DAD) offer the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak purity assessment and method development. HPLC-DAD methods have been developed for the simultaneous determination of fluphenazine and other compounds. core.ac.ukmfd.org.mk For example, a stability-indicating HPLC-DAD method was developed to separate fluphenazine from its degradation products. scielo.br
Evaporative Light Scattering Detection (ELSD): While less common for fluphenazine analysis, Evaporative Light Scattering Detection (ELSD) can be an alternative when the analyte lacks a strong UV chromophore. However, information on its specific application to fluphenazine maleate (B1232345) is limited. One study mentioned setting the ELSD evaporation temperature at 40°C in a broader context of analyzing related compounds. researchgate.net
Table 1: HPLC Methods for Fluphenazine Analysis
| Detector | Column | Mobile Phase | Detection Wavelength/Conditions | Application | Reference(s) |
|---|---|---|---|---|---|
| UV | C18 | Methanol:Acetonitrile:Ammonium Acetate | 259 nm | Determination in bulk and degradation products | nih.gov |
| UV | Cosmosil C18 | Buffer (pH 2.5):Acetonitrile:Methanol (30:70) | 254 nm | Quantification in tablets | indexcopernicus.com |
| UV | C18 | Acetonitrile:Methanol:30mM NaH2PO4 (pH 5.6) | 250 nm | Simultaneous analysis of phenothiazines in serum | nii.ac.jp |
| Coulometric | - | - | - | Quantitation in plasma | nih.govcapes.gov.br |
| DAD | C18 | Acetonitrile:Water with acetic acid and triethylamine | 228 nm | Determination in bulk and tablets | core.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity for the analysis of fluphenazine, particularly in biological matrices. nih.gov This technique involves the separation of the analyte in its volatile form by gas chromatography, followed by detection and identification based on its mass-to-charge ratio by mass spectrometry. mdpi.com For the analysis of fluphenazine, a derivatization step is often necessary to increase its volatility and thermal stability. nih.gov A common derivatizing agent is N,O-bis(trimethyl-silyl)acetamide, which forms silyl (B83357) derivatives of fluphenazine. nih.gov The use of selected ion monitoring (SIM) enhances the sensitivity of the method, allowing for the quantification of fluphenazine at subnanogram levels in plasma. nih.gov
Table 2: GC-MS Method for Fluphenazine Analysis
| Parameter | Details | Reference(s) |
|---|---|---|
| Derivatization | N,O-bis(trimethyl-silyl)acetamide | nih.gov |
| Detection | Selected Ion Monitoring (SIM) | nih.gov |
| Application | Quantitation in human plasma | nih.gov |
| Sensitivity | As low as 78 pg/ml of plasma | nih.gov |
Ultra-High Performance Liquid Chromatography-Quadrupole/Orbitrap Mass Spectrometry (UHPLC-Q/Orbitrap)
The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry, such as Quadrupole/Orbitrap MS, represents a state-of-the-art analytical approach. patsnap.comkobv.de This combination offers exceptional sensitivity, selectivity, and the ability to identify and quantify fluphenazine and its metabolites with high mass accuracy. zu.edu.pk The UHPLC system provides faster analysis times and improved resolution compared to conventional HPLC. The Orbitrap mass analyzer allows for the determination of the elemental composition of the detected ions, facilitating the structural elucidation of unknown metabolites or degradation products. This powerful technique is particularly useful in complex matrices and for in-depth metabolic profiling studies. kobv.de
Thin Layer Chromatography-Densitometry (TLC-Densitometry)
Thin Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective alternative for the quantification of fluphenazine. researchgate.netijpsr.com This method involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase, and then quantifying the separated spots by measuring their absorbance or fluorescence with a densitometer. mdpi.com For fluphenazine, a mobile phase of ethyl acetate-methanol-concentrated ammonia (B1221849) (2:7:0.2, v/v/v) on a silica (B1680970) gel plate has been used, with densitometric measurements performed at 240 nm. researchgate.net Another study utilized a mobile phase of methanol/purified water (9:1, v/v) with densitometric analysis at 306 nm. core.ac.uk TLC-densitometry has been successfully applied to the analysis of fluphenazine in pharmaceutical dosage forms. semanticscholar.org
Table 3: TLC-Densitometry Methods for Fluphenazine Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength | Application | Reference(s) |
|---|---|---|---|---|
| Silica Gel | Ethyl acetate:Methanol:Concentrated Ammonia (2:7:0.2, v/v/v) | 240 nm | Simultaneous determination with other drugs | researchgate.net |
| Silica Gel F254 | Methanol:Purified Water (9:1, v/v) | 306 nm | Analysis in dosage forms | core.ac.uk |
Spectroscopic Techniques for Characterization and Analysis
Spectroscopic methods are invaluable for the structural characterization and quantitative analysis of fluphenazine maleate.
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a straightforward and widely accessible technique for the quantification of fluphenazine. Aqueous solutions of fluphenazine exhibit characteristic absorption bands in the UV-Vis region, with a prominent peak typically observed around 256 nm and another at 306 nm. ijbpas.commdpi.com The position and intensity of these bands are only weakly influenced by the pH of the solution. mdpi.com This method is often used for the analysis of bulk drug substances and pharmaceutical formulations. ijbpas.comorientjchem.orgresearchgate.netajol.info A study reported the development of a UV spectrophotometric method for fluphenazine hydrochloride at a λmax of 256 nm in an aqueous solution. ijbpas.com The method was found to be linear in the concentration range of 2–22 μg/ml. ijbpas.com
Table 4: UV Spectroscopic Data for Fluphenazine
| Parameter | Value | Reference(s) |
|---|---|---|
| λmax | ~256 nm, 306 nm | ijbpas.commdpi.com |
| Linearity Range | 2–22 μg/ml | ijbpas.com |
| Application | Quantification in bulk and dosage forms | ijbpas.com |
Other Relevant Spectroscopic Approaches (e.g., Fluorescence)
Beyond standard absorption spectroscopy, fluorescence spectroscopy offers a highly sensitive and selective method for the analysis of this compound in research contexts. This technique relies on the principle that certain molecules, like fluphenazine, can absorb light at a specific wavelength and then emit light at a longer wavelength. The intensity of this emitted light is proportional to the concentration of the analyte.
One prominent application of fluorescence spectroscopy in fluphenazine research is through quenching studies. In this approach, the fluorescence of a standard substance is "quenched" or diminished by the presence of fluphenazine. The degree of quenching can be correlated to the concentration of fluphenazine. For instance, a spectrofluorometric method has been developed based on the quenching effect of fluphenazine hydrochloride on the native fluorescence of eosin (B541160). oup.comnih.govoup.com This method involves measuring the fluorescence at 547 nm after excitation at 323 nm. oup.comnih.govoup.com The fluorescence-concentration plots were found to be linear over the range of 0.10–1.0 µg/mL, with a low detection limit of 1.2 x 10⁻³ µg/mL. oup.comnih.gov The mechanism behind this is the formation of a stable, non-fluorescent complex between fluphenazine and eosin through electrostatic interaction at an acidic pH. oup.cominnovareacademics.in
Another advanced technique is second-derivative synchronous fluorescence spectroscopy (SDSF). researchgate.netnih.gov This method has been successfully employed for the simultaneous analysis of fluphenazine hydrochloride and nortriptyline (B1679971) hydrochloride. researchgate.netnih.gov By measuring the native fluorescence of these drugs at a constant wavelength difference (Δλ) of 120 nm in acetic acid, researchers can achieve high sensitivity and resolution. researchgate.netnih.gov The fluorescence-concentration plot for fluphenazine was linear over the range of 0.25-3.0 µg/ml, with a limit of detection (LOD) of 0.05 µg/ml and a limit of quantitation (LOQ) of 0.15 µg/ml. researchgate.netnih.gov Derivative techniques are particularly useful for enhancing subtle spectral details and resolving overlapping spectra from different components in a mixture. researchgate.netorkg.orgnih.govherts.ac.uk
Furthermore, the interaction of fluphenazine with proteins, such as human serum albumin (HSA), has been investigated using fluorescence spectroscopy. nih.gov These studies often utilize the intrinsic fluorescence of tryptophan residues in the protein to probe binding interactions. The binding of fluphenazine to HSA was found to cause a static quenching of the protein's fluorescence, indicating the formation of a ground-state complex. nih.gov Such research provides valuable insights into the pharmacokinetics and food-drug interactions of fluphenazine. nih.gov
| Parameter | Value | Reference |
| Excitation Wavelength (Eosin Quenching) | 323 nm | oup.comnih.govoup.com |
| Emission Wavelength (Eosin Quenching) | 547 nm | oup.comnih.govoup.com |
| Linearity Range (Eosin Quenching) | 0.10–1.0 µg/mL | oup.comnih.gov |
| Detection Limit (Eosin Quenching) | 1.2 x 10⁻³ µg/mL | oup.comnih.gov |
| Δλ (SDSF with Nortriptyline) | 120 nm | researchgate.netnih.gov |
| Linearity Range (SDSF) | 0.25-3.0 µg/mL | researchgate.netnih.gov |
| Limit of Detection (SDSF) | 0.05 µg/mL | researchgate.netnih.gov |
| Limit of Quantitation (SDSF) | 0.15 µg/mL | researchgate.netnih.gov |
Electrochemical Sensing Approaches
Electrochemical methods provide a powerful alternative for the detection and quantification of this compound, offering advantages such as high sensitivity, rapid response, and cost-effective instrumentation. These techniques are based on measuring the electrical signals (e.g., current or potential) generated from the electrochemical reactions of fluphenazine at an electrode surface.
Development of Sensors for Fluphenazine Quantification
A variety of electrochemical sensors have been developed for the determination of fluphenazine in different matrices. These sensors are often based on voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, which measure the current response of fluphenazine as the potential of the electrode is varied.
One approach involves the use of chemically modified electrodes to enhance the sensitivity and selectivity of the measurement. For example, a glassy carbon electrode modified with multi-walled carbon nanotubes has been used for the sensitive determination of fluphenazine. The modified electrode exhibits enhanced electrochemical activity towards the oxidation of fluphenazine, leading to a lower detection limit.
Another significant development is the use of ion-selective electrodes (ISEs). These sensors are designed to be selectively responsive to fluphenazine ions in a solution. The construction of these electrodes typically involves incorporating an ion-pair complex of fluphenazine with a suitable counter-ion into a polymeric membrane, often made of polyvinyl chloride (PVC). The potential difference that develops across this membrane is proportional to the logarithm of the fluphenazine concentration.
Researchers have successfully developed and applied fluphenazine-selective electrodes for its determination in pharmaceutical formulations. These electrodes have demonstrated good performance characteristics, including a wide linear concentration range, a Nernstian response, and a low limit of detection.
Principles of Electrochemical Detection in Research Matrices
The electrochemical detection of fluphenazine is primarily based on its oxidation at an electrode surface. The phenothiazine (B1677639) ring system in the fluphenazine molecule is electrochemically active and can be readily oxidized. The oxidation process typically involves the transfer of electrons from the fluphenazine molecule to the electrode, resulting in a measurable current.
The specific potential at which this oxidation occurs can be used for qualitative identification of fluphenazine, while the magnitude of the current is proportional to its concentration, allowing for quantitative analysis. The electrochemical behavior of fluphenazine can be influenced by various experimental parameters, including the pH of the supporting electrolyte, the scan rate (in voltammetric methods), and the composition of the electrode material.
In complex research matrices, such as biological fluids or pharmaceutical formulations, the selectivity of the electrochemical detection can be a challenge due to the presence of other electroactive species. To address this, various strategies are employed, including the use of chemically modified electrodes that exhibit a specific affinity for fluphenazine or the application of advanced electrochemical techniques with improved resolution capabilities. The choice of the supporting electrolyte and its pH is also crucial for optimizing the electrochemical response of fluphenazine and minimizing interferences.
Immunoassays in Research Settings
Immunoassays are highly specific and sensitive analytical methods that utilize the binding reaction between an antibody and its corresponding antigen for the quantification of a target substance. In the context of fluphenazine research, immunoassays provide a valuable tool for measuring low concentrations of the drug and its metabolites in biological samples.
Radio-Immuno Assay (RIA) Principles and Applications
Radioimmunoassay (RIA) is a classic immunoassay technique that employs a radiolabeled form of the analyte (in this case, fluphenazine) to compete with the unlabeled analyte in the sample for a limited number of antibody binding sites. The principle of RIA is based on competitive binding.
In a typical fluphenazine RIA, a known quantity of radiolabeled fluphenazine (e.g., labeled with tritium, ³H) and a specific antibody against fluphenazine are incubated with the sample containing an unknown amount of unlabeled fluphenazine. The unlabeled fluphenazine in the sample competes with the radiolabeled fluphenazine for binding to the antibody. After reaching equilibrium, the antibody-bound fluphenazine is separated from the free (unbound) fluphenazine.
The amount of radioactivity in the antibody-bound fraction is then measured. A higher concentration of unlabeled fluphenazine in the sample will result in less binding of the radiolabeled fluphenazine, and therefore, a lower radioactivity count. A standard curve is generated by plotting the radioactivity of the bound fraction against known concentrations of unlabeled fluphenazine. The concentration of fluphenazine in an unknown sample can then be determined by interpolating its radioactivity measurement on the standard curve.
RIAs for fluphenazine have been developed and utilized in research to study its pharmacokinetics and to monitor its levels in patients. These assays are known for their high sensitivity, allowing for the detection of picogram quantities of the drug.
Cross-Reactivity of Metabolites in Immunoassays
A critical consideration in the development and application of immunoassays for fluphenazine is the potential for cross-reactivity with its metabolites. Fluphenazine undergoes extensive metabolism in the body, leading to the formation of various metabolites, some of which may have structural similarities to the parent drug.
Cross-reactivity occurs when these metabolites also bind to the antibody used in the immunoassay, leading to an overestimation of the fluphenazine concentration. The degree of cross-reactivity depends on the specificity of the antibody and the structural resemblance of the metabolite to fluphenazine.
For instance, an antibody raised against the parent fluphenazine molecule might also recognize and bind to fluphenazine sulfoxide (B87167), a major metabolite. To assess the specificity of a fluphenazine immunoassay, cross-reactivity studies are performed. In these studies, the ability of various fluphenazine metabolites to displace the radiolabeled fluphenazine from the antibody is measured and expressed as a percentage of the displacement caused by the parent drug.
Method Validation Parameters for Research Applications
The validation of analytical methods is a critical process in pharmaceutical research to ensure that a chosen methodology is reliable, reproducible, and suitable for its intended purpose. For this compound, various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated according to guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.netbbrc.innih.gov These validation processes establish the performance characteristics of the method, ensuring the quality and reliability of the analytical data generated in research and quality control settings. bbrc.innih.gov
Sensitivity and Detection Limits in Model Systems
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. akjournals.commdpi.com For Fluphenazine, these limits vary significantly depending on the analytical technique and the matrix being studied.
Highly sensitive methods like LC-MS/MS and HPLC with coulometric detection are capable of measuring Fluphenazine at very low concentrations, which is crucial for pharmacokinetic studies in biological matrices like plasma and serum. researchgate.netnih.govoup.com For instance, an ultrasensitive HPLC method with coulometric detection achieved an LOD of 10 pg/mL and an LOQ of 25 pg/mL in plasma. nih.gov Similarly, LC-MS/MS methods have demonstrated LODs as low as 0.05 ng/mL in both human and equine serum. oup.comkobv.de Spectrophotometric and chromatographic methods used for pharmaceutical dosage forms have higher but still adequate detection limits for their intended application. akjournals.comresearchgate.net
Table 1: Sensitivity and Detection Limits of Fluphenazine in Various Analytical Methods
Linearity and Dynamic Range
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision, accuracy, and linearity.
For Fluphenazine analysis, methods have shown excellent linearity over wide concentration ranges, a critical parameter for quantifying the compound in both pharmaceutical formulations and biological samples. HPLC methods for solid dosage forms have demonstrated linearity from 2.5 to 120 µg/mL with correlation coefficients (r²) greater than 0.999. researchgate.netresearchgate.netnih.gov For biological sample analysis, which requires measuring much lower concentrations, methods are linear across ranges such as 0.2 to 12.0 ng/mL (UPLC-MS/MS) and 25 to 1,000 pg/mL (HPLC-coulometric detection). nih.govnih.gov These wide dynamic ranges allow for the accurate measurement of Fluphenazine across various research applications.
Table 2: Linearity and Dynamic Range for Fluphenazine Analysis
Recovery and Precision in Complex Biological Matrices
Recovery is a measure of the efficiency of an extraction procedure within an analytical method, indicating the percentage of the analyte retrieved from the matrix. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
For Fluphenazine, recovery and precision are key validation parameters, especially when analyzing complex biological samples like serum or plasma, which require extensive sample preparation. mdpi.comijsr.net Studies have reported high recovery rates, often exceeding 90%, from various biological matrices using techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE). phenomenex.commdpi.com For instance, a cloud point extraction method reported a recovery of 84.7% from spiked human serum. mdpi.com
Precision is evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels. For Fluphenazine, analytical methods consistently show high precision, with RSD values typically below 15%, and often under 5%, which is well within the accepted limits for bioanalytical method validation. researchgate.netnih.govnih.gov An HPLC method reported intra-day and inter-day precision with RSD values of less than 2%. nih.gov A UPLC-MS/MS method demonstrated intra- and inter-assay imprecision (CV) of less than 15%. nih.gov
Table 3: Recovery and Precision Data for Fluphenazine in Biological Matrices
Mechanistic Research on Alternative Biological Activities of Fluphenazine
Anticancer Mechanistic Studies (In Vitro/Preclinical Models)
Fluphenazine (B1673473) has been demonstrated to induce apoptosis, or programmed cell death, in a variety of human cancer cell lines. nih.govnih.gov The apoptotic effect of fluphenazine is often mediated through the mitochondrial intrinsic pathway. nih.gov This is supported by findings that show an increase in the generation of reactive oxygen species (ROS) following treatment with fluphenazine in cancer cells. nih.gov The induction of apoptosis by fluphenazine is a key mechanism behind its potential anticancer activity. researchgate.net
In studies involving human tumor cell lines such as HeLa, MSTO-211H, and A431, fluphenazine, particularly when combined with UVA light, has been shown to be a potent inducer of apoptosis. nih.gov Cytofluorimetric studies have confirmed that apoptosis is the primary mechanism of cell death in these instances. nih.gov Furthermore, the process of apoptosis induced by fluphenazine involves the activation of various caspases, which are crucial executioner proteins in the apoptotic cascade. nih.gov In some cancer cell lines, co-treatment with fluphenazine and other agents has been observed to induce apoptosis via G2 arrest. researchgate.net Research on melanoma cells has indicated that fluphenazine induces mitochondrion-mediated intrinsic apoptosis. researchgate.netnih.gov
Fluphenazine has been shown to impact the integrity of DNA and interfere with cellular repair mechanisms in cancer cells. nih.gov Several studies have indicated that fluphenazine can cause DNA fragmentation, a hallmark of apoptosis. nih.gov This damage to DNA contributes to the induction of cell cycle arrest and ultimately leads to cell death. nih.gov The mechanism of action appears to involve the generation of ROS, which can cause DNA damage. nih.gov
The accumulation of DNA damage can have detrimental effects on cancer cells, leading to senescence, apoptosis, or genomic instability. mdpi.com By inhibiting DNA repair pathways, fluphenazine can potentially enhance the efficacy of DNA-damaging cancer therapies. frontiersin.org The ability of fluphenazine to cause DNA alterations is a significant aspect of its anticancer potential. nih.govresearchgate.net
Fluphenazine has demonstrated the ability to decrease the viability and inhibit the proliferation of a wide range of human cancer cell lines in a concentration-dependent manner. nih.govbohrium.com This antiproliferative effect has been observed in various cancer types, including lung, breast, colon, liver, brain, leukemia, oral, ovarian, and skin cancers. nih.govresearchgate.net
The cytotoxic effects of fluphenazine on cancer cells are typically observed in the micromolar range. nih.govnih.gov For instance, in non-small cell lung cancer (NSCLC) cell lines, fluphenazine showed cytotoxicity with IC50 values ranging from 8.08 µM to 58.92 µM depending on the specific cell line. nih.gov In studies on mammary tumor cells, fluphenazine was found to reduce cell proliferation. researchgate.net The inhibition of cell viability is a consistent finding across numerous in vitro studies, highlighting fluphenazine's potential as an anticancer agent. researchgate.net
Table 1: Inhibitory Effects of Fluphenazine on Cancer Cell Line Viability
| Cell Line | Cancer Type | IC50 (µM) |
| PC9/R | Non-Small Cell Lung Cancer | 8.08 |
| PC9 | Non-Small Cell Lung Cancer | 10.90 |
| H1975 | Non-Small Cell Lung Cancer | 12.36 |
| H522 | Non-Small Cell Lung Cancer | 12.67 |
| A549 | Non-Small Cell Lung Cancer | 58.92 |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Fluphenazine has been investigated for its potential to overcome MDR in resistant tumors. nih.gov Studies have shown that fluphenazine can inhibit MDR, thereby sensitizing resistant cancer cells to chemotherapeutic agents. nih.govbohrium.com
The mechanism by which fluphenazine modulates MDR is partly attributed to its interaction with drug efflux pumps such as P-glycoprotein (P-gp), also known as ABCB1. nih.govresearchgate.net By inhibiting the function of these pumps, fluphenazine can increase the intracellular concentration of chemotherapeutic drugs in resistant cells. bohrium.com For example, in highly resistant human oral squamous carcinoma cells, co-treatment with fluphenazine was found to decrease cell viability and induce apoptosis in the presence of an antineoplastic drug. researchgate.net This suggests that fluphenazine can reverse chemoresistance and enhance the efficacy of conventional cancer treatments. researchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some research indicates that fluphenazine possesses anti-angiogenic properties. nih.gov By inhibiting angiogenesis, fluphenazine could potentially restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth and spread. While the overarching anti-angiogenic effect of fluphenazine is mentioned in the literature, detailed mechanistic studies on its specific effects on anti-angiogenic pathways are an area for further investigation.
Fluphenazine's anticancer effects are also attributed to its ability to target and modulate the activity of various cancer-related proteins and enzymes. nih.govresearchgate.net One of the well-established targets of fluphenazine is calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in cell proliferation and programmed cell death. nih.gov By inhibiting calmodulin, fluphenazine can interfere with these fundamental cellular processes. nih.gov
Fluphenazine has also been found to target the drug efflux pumps ABCB1 and P-glycoprotein, which are involved in multidrug resistance. nih.govnih.govresearchgate.net Furthermore, it can regulate important signaling pathways implicated in cancer, such as the Akt and Wnt signaling pathways. nih.govresearchgate.netresearchgate.net The regulation of these pathways can, in turn, affect the expression and activity of downstream proteins involved in cell metabolism, survival, and apoptosis. nih.gov
In terms of enzyme inhibition, fluphenazine has been shown to inhibit NADPH oxidases (NOX), which are involved in the generation of intracellular ROS and play a role in leukemia. researchgate.net Additionally, early studies reported that fluphenazine could enhance the activity of enzymes like glucose-6-phosphate dehydrogenase, NADP-malate dehydrogenase, phosphoglucomutase, and aspartate aminotransferase in mammary carcinoma. nih.gov
Table 2: Cancer-Related Proteins and Enzymes Targeted by Fluphenazine
| Target | Function/Pathway |
| Calmodulin | Calcium signaling, cell proliferation, apoptosis |
| ABCB1/P-glycoprotein | Multidrug resistance |
| Akt Signaling Pathway | Cell survival, proliferation, metabolism |
| Wnt Signaling Pathway | Cell fate, proliferation, migration |
| NADPH Oxidases (NOX) | ROS generation |
Antiviral Mechanistic Studies (In Vitro/Pseudovirus Models)
Recent preclinical research has illuminated the potential of fluphenazine, a phenothiazine (B1677639) derivative, as a broad-spectrum antiviral agent. In vitro and pseudovirus-based studies have focused on its mechanisms of action against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2.
Fluphenazine has demonstrated potent inhibitory effects against various coronaviruses at the initial stage of viral entry into host cells. nih.gov Studies using pseudoviruses have shown that phenothiazines, including fluphenazine, effectively block the entry of SARS-CoV-2, SARS-CoV, and MERS-CoV. nih.govacs.org This inhibition occurs in a dose-dependent manner. researchgate.net
Time-of-addition assays have further pinpointed this activity to the early phase of the viral lifecycle. When fluphenazine and other phenothiazines were added at the time of or shortly after virus exposure to cells, they exhibited significant inhibitory activity. nih.gov However, this effect diminished when the drug was introduced at later time points, indicating that the primary target is the viral entry process rather than post-entry replication. nih.gov The antiviral potency of fluphenazine has been quantified in various studies, as detailed in the table below. researchgate.net
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) |
| MERS-CoV | - | Antiviral Activity | 5.86 - 5.87 |
| SARS-CoV | - | Antiviral Activity | 21.43 |
| MERS-CoV | - | Cell-Cell Fusion | ~29 |
| Data sourced from Dyall et al. (2014, 2017) and Liu et al. (2015) as cited in other reviews. researchgate.net |
The primary mechanism for fluphenazine's inhibition of viral entry is believed to be its direct interaction with the viral spike (S) protein. nih.gov The S protein is crucial for viral attachment to host cell receptors, such as angiotensin-converting enzyme 2 (ACE2), and for mediating the fusion of the viral and cellular membranes. bohrium.com
Mechanistic studies suggest that phenothiazines can physically bind to the SARS-CoV-2 S protein. nih.govresearchgate.net This binding is thought to interfere with the protein's conformational changes, which are necessary for the fusion process to occur. nih.gov By targeting the S protein, fluphenazine may effectively neutralize the virus before it can successfully infect a host cell. nih.gov This interaction is a key area of investigation for understanding its broad-spectrum activity against different coronaviruses that utilize similar S protein-mediated entry mechanisms. nih.gov
Successful coronavirus entry often requires the proteolytic cleavage of the S protein by host proteases. nih.gov One critical family of proteases involved in this process within the endosome is the cathepsins, particularly Cathepsin L (CTSL). researchgate.netfrontiersin.org After the virus enters the cell via endocytosis, the acidic environment of the endosome activates CTSL, which then cleaves the S protein to expose its fusion peptide and initiate membrane fusion. frontiersin.org
Research indicates that the binding of phenothiazines like fluphenazine to the S protein may prevent this essential proteolytic cleavage. nih.govresearchgate.net By interfering with the S protein's structure, fluphenazine may shield the cleavage sites from host proteases like CTSL. nih.gov The inhibition of this step effectively halts the viral lifecycle, preventing the release of the viral genome into the host cell cytoplasm. nih.govfrontiersin.org Therefore, fluphenazine's antiviral activity is linked to its ability to disrupt the S protein's interaction with host proteases, identifying CTSL-mediated cleavage as a key therapeutic target. nih.govresearchgate.net
Other Emerging Pharmacological Properties in Preclinical Models
Beyond its established antipsychotic role and recently explored antiviral activities, preclinical studies have revealed that fluphenazine possesses other significant pharmacological properties, positioning it as a candidate for drug repurposing in oncology and infectious diseases.
Anticancer Activity: Fluphenazine has demonstrated notable cytotoxic effects against a wide array of human cancer cell lines in vitro. nih.govresearchgate.netresearchgate.net Its anticancer potential has been observed in models of lung, breast (including triple-negative breast cancer), colon, liver, brain (glioblastoma), ovarian, and skin cancers, as well as leukemia. nih.govbohrium.comresearchgate.netnih.gov
The proposed mechanisms for its anticancer action are multifaceted and include:
Induction of Apoptosis: Fluphenazine promotes programmed cell death in cancer cells, potentially through a mitochondria-mediated intrinsic pathway. nih.gov
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G0/G1 phase. nih.govnih.gov
Inhibition of Signaling Pathways: It has been shown to regulate key cancer-related signaling pathways, such as the Akt and Wnt pathways. nih.govnih.gov
Inhibition of Metastasis: In preclinical models, fluphenazine inhibited the migration and invasion of metastatic cancer cells and suppressed the growth of brain and lung metastases. nih.gov
Calmodulin Inhibition: One of the earliest studied mechanisms is its activity as a calmodulin inhibitor, which can disrupt various cellular processes in cancer cells. nih.govresearchgate.net
Antimicrobial Properties: Preclinical research has also highlighted fluphenazine's potential as an antimicrobial agent.
Antibacterial Activity: Studies have shown that fluphenazine possesses significant in vitro activity against numerous strains of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often ranging from 20-100 µg/ml. nih.govmdpi.com In vivo studies in mouse models demonstrated that fluphenazine offered significant protection against challenges with virulent Salmonella typhimurium. nih.gov
Antifungal Activity: Fluphenazine exhibits antifungal properties, particularly against Candida species. researchgate.netnih.gov It has shown efficacy against the multidrug-resistant pathogen Candida auris by inhibiting its growth and biofilm formation. researchgate.net However, its interaction with other antifungal drugs can be complex; it has been shown to synergize with amphotericin B but antagonize the effects of fluconazole (B54011) in treating candidiasis in preclinical models. nih.gov
Neuroprotective Potential: Emerging research suggests a potential role for fluphenazine in neurodegenerative diseases. A preclinical study using a C. elegans model of Alzheimer's disease found that fluphenazine could reduce the accumulation of amyloid-beta, a hallmark of the disease. biorxiv.org This finding points to a possible neuroprotective application beyond its traditional use in psychosis. biorxiv.org
Pharmaceutical Research and Formulation Science of Fluphenazine Esters
Research into Long-Acting Injectable (LAI) Formulations
The development of long-acting injectable (LAI) formulations of fluphenazine (B1673473) represents a significant advancement in the management of chronic psychoses. patsnap.com Research in this area has focused on creating stable, effective, and long-lasting depot injections to improve medication adherence. patsnap.comnih.gov The first LAI formulations of fluphenazine, the enanthate and decanoate (B1226879) esters, were introduced in the 1960s. nih.govaapsnewsmagazine.org
Ester Prodrug Design and Rationale (e.g., Fluphenazine Decanoate, Fluphenazine Enanthate)
The core principle behind fluphenazine LAIs is the use of ester prodrugs. slideshare.netnih.gov Fluphenazine itself possesses a terminal alcohol group, which allows for esterification with carboxylic acids. cambridge.org This chemical modification is key to altering the drug's release and absorption characteristics. cambridge.org
The rationale for creating ester prodrugs like fluphenazine decanoate and fluphenazine enanthate is to increase the lipophilicity of the drug. pioneerpublisher.comiipseries.orgscielo.br By attaching a long-chain fatty acid, such as decanoic acid (for decanoate) or enanthic acid (for enanthate), the resulting ester becomes highly soluble in oil and has low water solubility. nih.govcambridge.org This increased lipophilicity allows the prodrug to be dissolved in an oily vehicle for injection, forming a depot in the muscle tissue. cambridge.orgpioneerpublisher.comscielo.br
From this depot, the highly lipophilic ester is slowly released into the surrounding aqueous environment of the bloodstream. nih.govcambridge.org Once in the bloodstream, endogenous enzymes called esterases rapidly hydrolyze the ester bond, releasing the active fluphenazine molecule. cambridge.orgbasicmedicalkey.com The rate-limiting step in this process is the slow partitioning of the prodrug out of the oily vehicle at the injection site. nih.gov This "flip-flop" kinetic model, where the absorption rate is slower than the elimination rate, is what allows for the sustained therapeutic effect. basicmedicalkey.com
The length of the fatty acid chain directly influences the duration of action. The longer decanoate ester generally provides a longer duration of action (up to four to six weeks) compared to the shorter enanthate ester (one to three weeks). nih.gov This allows for the rational design of depot formulations with tailored delivery characteristics. nih.gov
Table 1: Comparison of Fluphenazine Esters
| Ester | Fatty Acid Chain | Duration of Action |
| Fluphenazine Enanthate | Shorter | 1-3 weeks nih.gov |
| Fluphenazine Decanoate | Longer | 4-6 weeks nih.gov |
Role of Oily Vehicles in Drug Release and Sustained Action (e.g., Sesame Oil)
Oily vehicles are a critical component of first-generation LAI formulations, including those for fluphenazine decanoate and enanthate. nih.govmdpi.com Sesame oil is a commonly used vehicle for fluphenazine decanoate. nih.govbasicmedicalkey.commdpi.com
The primary role of the oily vehicle is to act as a reservoir for the lipophilic ester prodrug at the site of intramuscular injection. nih.govuea.ac.uk After injection, the oil forms a localized depot from which the drug ester slowly diffuses. nih.govcambridge.org The viscosity of the oily vehicle is an important factor; lower viscosity can improve injectability and reduce pain, while higher viscosity may hinder sterile filtration during manufacturing. mdpi.com
The oil-based formulation enhances the long-term stability of the ester prodrug, as fatty acid esters are generally not prone to degradation in these conditions. nih.gov The interaction between the drug and the vehicle is primarily physical, with the drug dissolved or dispersed within the oil. After injection, small oil droplets containing the drug may be absorbed by the local lymphatic system, with subsequent release of the drug from this secondary depot. nih.gov
In Vitro Release Kinetics from Depot Formulations
The in vitro release kinetics of fluphenazine from depot formulations are studied to predict their in vivo performance. researchgate.net These studies often utilize methods that simulate the physiological environment to measure the rate at which the drug is released from the oily vehicle.
For oil-based depots, the release of the drug is influenced by the partitioning of the ester prodrug between the oil phase and an aqueous receiving medium. nih.gov Studies have shown that the release of haloperidol, another antipsychotic formulated as a decanoate ester in oil, follows a pattern consistent with release from an inert, homogeneous matrix. researchgate.net The rate of release is influenced by the specific oil used. researchgate.net
In the case of fluphenazine decanoate in sesame oil, after intramuscular injection, peak plasma concentrations of fluphenazine are typically observed within 24 hours. nih.govcambridge.org The apparent half-life of the drug is approximately 7 to 14 days, indicating a slow and sustained release from the depot. cambridge.org However, there can be considerable variability in plasma levels among individuals receiving the same dose. cambridge.org
Excipient Compatibility and Stability Studies within Formulations
Ensuring the compatibility of the active pharmaceutical ingredient (API) with various excipients is a critical step in formulation development to maintain the stability and efficacy of the final product. drhothas.comslideshare.netpharmapproach.com
Impact of Preservatives on Compound Stability
Oily formulations for multi-dose vials often require the addition of a preservative to prevent microbial growth. mdpi.comhres.ca Benzyl (B1604629) alcohol is a common preservative used in fluphenazine decanoate injections. mdpi.comhres.cafda.gov
However, the presence of preservatives can impact the stability of the active compound. Research has indicated that benzyl alcohol can enhance the oxidation of fluphenazine decanoate. ljmu.ac.uk One proposed mechanism for this is the autoxidation of benzyl alcohol, which can lead to the formation of hydrogen peroxide, a potent oxidizing agent. ljmu.ac.uk This, in turn, can accelerate the degradation of the fluphenazine decanoate molecule. ljmu.ac.uk
The stability of fluphenazine is also pH-dependent. Acidifying agents that maintain a pH between 3 and 5 can help stabilize the compound through protonation. Conversely, basic conditions can accelerate degradation.
Interactions between Active Pharmaceutical Ingredient and Formulation Components
Interactions between the API and other formulation components can be physical or chemical and can affect the product's quality and performance. pharmapproach.com For fluphenazine formulations, potential interactions with solubilizers and other excipients are a key consideration.
For instance, certain anionic solubilizers with a low pKa can catalyze the decomposition of fluphenazine. Therefore, the selection of appropriate solubilizers, such as those with a higher pKa, is important. Impurities within excipients can also lead to degradation of the API. drhothas.com Thorough compatibility studies, often using techniques like differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC), are essential to identify and mitigate these potential interactions. slideshare.netpharmapproach.com
In the case of fluphenazine decanoate in sesame oil, the primary interaction is the dissolution of the lipophilic prodrug within the oil. The formulation is relatively simple, which minimizes the potential for complex chemical interactions. nih.gov However, factors like the water content of the sesame oil can influence stability, with higher water content potentially leading to increased hydrolysis of the ester back to the active drug during storage. ljmu.ac.uk
Research on Advanced Drug Delivery Systems
The development of advanced drug delivery systems for fluphenazine aims to overcome limitations associated with conventional formulations, such as poor solubility and the need for frequent administration. researchgate.netinnovareacademics.in Research has increasingly focused on nanotechnology-based approaches to enhance therapeutic efficacy, improve bioavailability, and enable targeted delivery, particularly to the central nervous system. researchgate.netnih.gov These novel systems offer the potential for controlled, sustained release, which can improve patient compliance and therapeutic outcomes. researchgate.netnih.gov
Nanoparticle-Based Formulations for Enhanced Targeting
Nanoparticle-based drug delivery systems are a significant area of research for improving the pharmacokinetic and pharmacodynamic profiles of antipsychotic drugs like fluphenazine. researchgate.net By encapsulating or conjugating the drug with nanoparticles, researchers aim to create formulations that offer controlled-release, minimize systemic drug levels, and enhance targeting to specific sites, such as the brain. nih.govresearchgate.net The unique physicochemical properties of nanoparticles, including their small size and large surface-area-to-volume ratio, allow for high drug-loading capacity and the potential to cross physiological barriers like the blood-brain barrier. researchgate.netinnovareacademics.in
Several types of nanoparticles have been investigated for fluphenazine delivery:
Gold Nanoparticles (AuNPs): Research has been conducted to develop stable conjugates of fluphenazine with gold nanoparticles (FPZ-AuNP). mdpi.com Studies have focused on the preparation methods and the investigation of the physicochemical and biological properties of these conjugates. mdpi.com
Zinc Oxide Nanoparticles (ZnO NPs): Fluphenazine has been encapsulated in ZnO NPs, which are noted for their biocompatibility and low toxicity. researchgate.netinnovareacademics.in These formulations, referred to as FLU-ZnO-NPs, have been shown to improve solubility, enhance bioavailability, and facilitate targeted delivery. researchgate.netinnovareacademics.in The use of ZnO NPs as a carrier is considered a promising strategy for developing more effective and safe treatment options. researchgate.net
Chitosan (B1678972) Nanoparticles: A fluphenazine nanocomposite delivery system using chitosan (CS) and sodium tripolyphosphate (TPP) has been developed. researchgate.net This system was optimized to minimize nanoparticle size while maximizing zeta potential and drug loading efficiency, achieving a sustained-release pattern over several days in vitro. researchgate.net
These nanoparticle systems represent a promising alternative for administering fluphenazine, potentially leading to reduced dosing frequency and improved therapeutic effects. researchgate.net
Table 1: Research Findings on Nanoparticle-Based Fluphenazine Formulations
| Nanoparticle Type | Formulation Details | Key Research Findings | Reference(s) |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Fluphenazine (FPZ) conjugated with AuNPs. | Stable FPZ-AuNP conjugates were developed to investigate their physicochemical and biological properties. | mdpi.com |
| Zinc Oxide Nanoparticles (ZnO NPs) | Fluphenazine (FLU) encapsulated within ZnO NPs. | The resulting FLU-ZnO-NPs demonstrated improved solubility, enhanced bioavailability, and potential for targeted delivery. ZnO NPs are considered a promising, biocompatible carrier. | researchgate.netinnovareacademics.in |
Polymeric and Lipid-Based Delivery Systems
Alongside inorganic nanoparticles, significant research has gone into developing polymeric and lipid-based carriers for fluphenazine esters. These systems leverage biodegradable and biocompatible materials to achieve sustained drug release and improve delivery characteristics. mdpi.commdpi.com
Polymeric Delivery Systems: Polymeric nanoparticles and microparticles can encapsulate drugs, protecting them from degradation and controlling their release over time. mdpi.commdpi.com
Poly(lactic-co-glycolic) acid (PLGA): PLGA, a biodegradable polymer, has been used to create microparticles for encapsulating fluphenazine. mdpi.com The release of the drug from these microparticles is controlled by a combination of diffusion and the degradation of the polymer matrix. mdpi.com PLGA has also been employed to fabricate dissolving microneedle arrays for the transdermal delivery of fluphenazine decanoate, offering a potentially non-invasive, long-acting delivery method. mdpi.comresearchgate.net This approach aims to provide a convenient system that overcomes the issues associated with intramuscular injections. researchgate.net
Lipid-Based Delivery Systems: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based drug delivery research. sciepub.comsysrevpharm.org These systems are made from solid lipids and are considered safe and biocompatible. mdpi.com They are particularly promising for enhancing the oral bioavailability and brain targeting of lipophilic drugs. nih.govnih.gov
Solid Lipid Nanoparticles (SLNs): While specific studies on fluphenazine-loaded SLNs are emerging, research on similar antipsychotics like perphenazine (B1679617) has shown the potential of this technology. nih.govnih.gov Perphenazine-loaded SLNs, formulated using a solvent emulsification-evaporation method, demonstrated a sustained-release profile and amorphous state of the encapsulated drug. nih.gov Such findings suggest that SLNs could be a viable vehicle for developing novel oral dosage forms of fluphenazine to overcome issues like first-pass metabolism. nih.govnih.gov SLNs are known to improve drug stability, with their solid matrix protecting the incorporated drug. mdpi.com
The development of these advanced polymeric and lipid-based systems offers a pathway to creating more effective and patient-friendly formulations for long-term therapy. researchgate.netnih.gov
Table 2: Research Findings on Polymeric and Lipid-Based Fluphenazine Formulations
| Delivery System Type | Material(s) Used | Key Research Findings | Reference(s) |
|---|---|---|---|
| Polymeric Microparticles | Poly-lactide-co-glycolide (PLGA) | Encapsulation of fluphenazine in PLGA microparticles allows for controlled release governed by drug diffusion and polymer degradation. | mdpi.com |
| Polymeric Microneedles | Poly-lactide-co-glycolide (PLGA) | Dissolving microneedle arrays made with PLGA have been developed for the transdermal delivery of fluphenazine decanoate, showing promise as a long-acting, non-invasive system. | mdpi.comresearchgate.net |
Computational and Theoretical Studies of Fluphenazine Maleate
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These studies are crucial for elucidating the binding mechanisms of drugs like fluphenazine (B1673473) at their target receptors. drugbank.com
Ligand-Receptor Interaction Predictions
Fluphenazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine (B1211576) D1 and D2 receptors in the brain. nih.govmdpi.com Molecular docking studies have been instrumental in visualizing and predicting the interactions between fluphenazine and these receptor subtypes.
Docking simulations predict that fluphenazine binds within the transmembrane domains of dopamine receptors. Key interactions often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues. windows.net For instance, studies on related phenothiazines and other antipsychotics binding to dopamine receptors highlight the importance of interactions with serine residues in transmembrane domain 5 and aspartate residues in transmembrane domain 3. windows.net
A study investigating the binding of various ligands to all dopamine receptor subtypes revealed that an aromatic microdomain involving residues from transmembrane domains TM2, TM3, and TM7 is crucial for the majority of ligand interactions. windows.net While specific docking studies solely on fluphenazine maleate (B1232345) are detailed in broader phenothiazine (B1677639) research, the principles remain the same. For example, docking of fluphenazine dihydrochloride (B599025) with the SARS-CoV-2 main protease identified a strong interaction with a binding energy of -8.70 kcal/mol, primarily through hydrogen bonding. nih.govekb.eg Although a different target, this demonstrates the capability of docking to predict binding affinity and interacting partners.
| Receptor Subtype | Key Interacting Residues (Predicted) | Type of Interaction | Reference |
|---|---|---|---|
| Dopamine D2 | Asp (TM3), Ser (TM5), Aromatic residues (TM2, TM7) | Hydrogen Bond, Hydrophobic | windows.net |
| Dopamine D1 | Asp (TM3), Ser (TM5), Aromatic residues (TM2, TM7) | Hydrogen Bond, Hydrophobic | windows.net |
| General Phenothiazine Binding | Met318 | Hydrogen Bond | ptfarm.pl |
| General Phenothiazine Binding | Leu248, Ala269, Leu370, Ile315 | Hydrophobic | ptfarm.pl |
Conformational Analysis of Fluphenazine
The three-dimensional structure, or conformation, of a drug molecule is a critical parameter for its interaction with a biological target. researchgate.net Conformational analysis of fluphenazine and its analogues is performed to identify the low-energy, and likely bioactive, conformations. researchgate.net
These studies often employ quantum chemistry theories like Density Functional Theory (DFT) and semi-empirical methods such as Austin Model 1 (AM1). nih.govresearchgate.net For fluphenazine, which has a flexible aliphatic side chain, multiple conformations are possible. Computational analyses identify the most stable conformer by calculating the potential energy associated with rotations around specific bonds. wikipedia.org Research on new analogues of fluphenazine has utilized such methods to determine the lowest energy conformation for subsequent QSAR studies, assuming this structure is similar to the one that interacts with the biological target. researchgate.net The phenothiazine ring system itself is known to have a non-planar, butterfly-like conformation. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. acs.org These models are valuable for predicting the activity of new chemical entities and for understanding which structural properties are key for their effects. acs.orgnih.gov
Development of Predictive Models for Biological Activity
Several QSAR studies have been conducted on phenothiazine derivatives, including fluphenazine, to develop models that can predict their biological activity, such as antipsychotic potential or cytotoxicity. researchgate.netresearchgate.netlew.ro These models are typically developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netresearchgate.net
In one study, 2D-QSAR analysis was performed on a series of novel fluphenazine analogues to find a quantitative relationship between their structures and their pro-apoptotic activity. researchgate.netresearchgate.net The study successfully generated several statistically significant QSAR models. researchgate.netresearchgate.net Another QSAR study on various antipsychotics, including phenothiazines, aimed to model their lipophilicity, a key parameter influencing drug absorption and distribution. chalcogen.ro These models use molecular descriptors, which are numerical values representing different chemical properties of a molecule, to correlate with biological activity. researchgate.net
| Descriptor Type | Specific Descriptor Examples | Relevance | Reference |
|---|---|---|---|
| Electronic | E LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electron-accepting ability and reactivity. | lew.ro |
| Hydrophobic | Log P (Octanol-water partition coefficient) | Measures lipophilicity, affecting membrane permeability. | lew.ro |
| Steric/Topological | MR (Molar Refractivity), MV (Molar Volume), MW (Molecular Weight) | Describe the size and shape of the molecule. | lew.ro |
| Topological | dip2/V, WPSA | Relate to electrostatic and steric interactions. | researchgate.net |
Identifying Key Structural Features for Desired Effects
A primary goal of QSAR is to identify the key molecular features—steric, electronic, or hydrophobic—that are critical for a drug's desired biological effect. dergipark.org.tr By analyzing the descriptors that contribute most significantly to the QSAR models, researchers can deduce which structural modifications are likely to enhance activity.
For phenothiazine derivatives, QSAR studies have highlighted the importance of lipophilicity and specific steric and electronic properties. lew.roresearchgate.net For example, a QSAR model for the anti-Multi-Drug Resistance (MDR) activity of phenothiazines suggested that descriptors related to the energy of the lowest unoccupied molecular orbital (E LUMO), lipophilicity (Log P), and molecular size (molar refractivity, volume, and weight) were significant. lew.ro In a study of antipsychotic compounds, descriptors related to electrostatic and steric interactions were found to be important characteristics for antipsychotic potential. researchgate.net This information is invaluable for the rational design of new fluphenazine analogues with potentially improved therapeutic profiles. researchgate.netresearchgate.net
Pharmacophore Development and Validation
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com Pharmacophore modeling is a key strategy in drug discovery, used for virtual screening to identify new active compounds from large databases. dovepress.comnih.gov
The development of a pharmacophore for a class of compounds like phenothiazine antipsychotics typically starts with aligning the structures of several known active molecules to identify common chemical features. medsci.org These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For dopamine antagonists like fluphenazine, the key pharmacophoric features would be those that complement the binding site of the dopamine D2 receptor.
Once a pharmacophore model is generated, it must be validated to ensure it can successfully distinguish between active and inactive compounds. mdpi.com This is often done using a test set of molecules with known activities. mdpi.com A validated pharmacophore can then be used as a 3D query to screen compound libraries for novel molecules that match the pharmacophoric features and are therefore predicted to be active. For instance, a pharmacophore model for M18 aspartyl aminopeptidase (B13392206) inhibitors was developed and used to screen for novel antimalarial compounds. medsci.org Similarly, pharmacophore models are crucial in identifying new ligands for targets like the 5-HT1A receptor, which is also relevant to antipsychotic drug action. nih.gov While a specific, published pharmacophore model solely for fluphenazine maleate was not identified, the methodology is routinely applied to its target classes, such as dopamine and serotonin (B10506) receptor antagonists. dergipark.org.trmedsci.org
Ligand-Based Pharmacophore Models
Ligand-based pharmacophore modeling is a computational strategy employed in the absence of a known macromolecular target structure. This approach involves identifying and abstracting the common chemical features from a set of known active molecules (ligands) that are essential for their biological activity. nih.gov For antipsychotic drugs like fluphenazine, which target receptors such as dopamine and serotonin receptors, ligand-based models have been developed to understand the key structural requirements for efficacy. nih.govresearchgate.net
In the development of pharmacophore models for antipsychotics, a training set of structurally diverse and highly active compounds is typically selected. researchgate.net For instance, a three-dimensional pharmacophore hypothesis for atypical antipsychotics was developed using a training set of 12 diverse compounds, which included both typical and atypical agents. researchgate.net The resulting models identify crucial steric and electronic features necessary for interaction with the target receptor.
One predictive pharmacophore model, developed using the HipHop module in CATALYST, identified five key features for atypical antipsychotics: two hydrophobic regions, two hydrogen bond acceptor lipid features, and one aromatic ring. researchgate.net Another ligand-based study focusing on antipsychotic agents identified a general pharmacophore consisting of two aromatic rings, one hydrophobic center, and one hydrogen bond acceptor. primescholars.comprimescholars.comlongdom.org These features represent the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit antipsychotic activity. primescholars.com The distances between these features are critical for the proper orientation of the ligand within the receptor's binding site. primescholars.com
The common features identified across various studies for antipsychotic activity are summarized in the table below.
| Pharmacophore Feature | Description | Role in Binding |
| Aromatic Ring(s) | Typically one or two aromatic systems, such as the rings in the phenothiazine core of fluphenazine. | Often involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor binding pocket. researchgate.netmdpi.com |
| Hydrophobic Group(s) | Non-polar regions of the molecule. | Engage in van der Waals and hydrophobic interactions, contributing to the overall binding affinity. primescholars.comresearchgate.net |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen or nitrogen) capable of accepting a hydrogen bond. | Forms crucial hydrogen bonds with donor residues in the receptor, anchoring the ligand in the binding site. researchgate.netprimescholars.com |
| Positive Ionizable Feature | A group, typically a basic amine, that is protonated at physiological pH. | Forms a key ionic interaction (salt bridge) with a negatively charged residue, such as a conserved aspartic acid in dopamine receptors. researchgate.netresearchgate.net |
These ligand-based models serve as valuable tools for the virtual screening of compound libraries to identify novel chemical entities with potential antipsychotic activity and for guiding the design of new derivatives with improved pharmacological profiles. researchgate.netlongdom.org
Structure-Based Pharmacophore Refinements
While ligand-based models are powerful, the increasing availability of 3D structures of target proteins, such as the dopamine D2 receptor, allows for structure-based pharmacophore refinements. acs.org This approach utilizes the structural information of the receptor's binding site to refine pharmacophore hypotheses, providing a more detailed and accurate representation of the key interactions required for ligand binding. nih.govresearchgate.net
Structure-based methods involve analyzing the protein-ligand complex, either from an experimentally determined structure (e.g., X-ray crystallography) or a computationally derived one (e.g., through molecular docking). nih.govplos.org The analysis focuses on the specific interactions—hydrogen bonds, ionic bonds, hydrophobic contacts, and π-π stacking—between the ligand and the amino acid residues of the binding pocket. mdpi.com
For dopamine D2 receptor antagonists like fluphenazine, structure-based studies have highlighted several critical interactions that refine the general pharmacophore model:
Ionic Interaction: A highly conserved aspartic acid (Asp) residue in transmembrane helix 3 (TM3) of the D2 receptor is a crucial interaction point. nih.govmdpi.comresearchgate.net The protonatable nitrogen atom in the side chain of most D2 antagonists, including the piperazine (B1678402) nitrogen of fluphenazine, forms a strong ionic bond with this aspartate. This interaction is considered a cornerstone of the classical pharmacophore for D2 receptor ligands. researchgate.net
Aromatic/Hydrophobic Pockets: The binding site contains aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) and hydrophobic residues that interact with the aromatic rings and hydrophobic portions of the ligand. mdpi.com For fluphenazine, the tricyclic phenothiazine ring system fits into a pocket formed by such residues.
Hydrogen Bonding: Serine residues within transmembrane helix 5 (TM5) can form hydrogen bonds with ligands, further stabilizing the binding pose. mdpi.com
Molecular Dynamics (MD) Refinement: To account for the inherent flexibility of the receptor, MD simulations can be employed. nih.govplos.org These simulations model the dynamic movements of the protein and ligand over time, allowing for the generation of an ensemble of pharmacophore models. This dynamic approach can capture transient but important interactions and provide a more robust model for virtual screening and drug design. acs.orgplos.org
The table below summarizes the key interacting residues within the dopamine D2 receptor and their role in binding antagonists, which serves to refine pharmacophore models.
| Interacting Residue (Example) | Location | Interaction Type | Corresponding Pharmacophore Feature |
| Aspartic Acid (Asp114) | Transmembrane Helix 3 (TM3) | Ionic Bond | Positive Ionizable Feature |
| Serine (Ser193, Ser194, Ser197) | Transmembrane Helix 5 (TM5) | Hydrogen Bond | Hydrogen Bond Acceptor/Donor |
| Tryptophan (Trp386) | Transmembrane Helix 6 (TM6) | π-π Stacking | Aromatic Ring |
| Histidine (His393) | Transmembrane Helix 6 (TM6) | π-π Stacking | Aromatic Ring |
| Phenylalanine, Leucine, Valine | Various Helices | Hydrophobic Interaction | Hydrophobic Group |
By integrating the precise structural details of the receptor's binding site, structure-based refinements lead to more sophisticated and predictive pharmacophore models. These refined models are instrumental in identifying novel ligands with high affinity and selectivity, and in understanding the structural basis of drug action. nih.govmdpi.com
Future Research Directions and Translational Potential for Fluphenazine Maleate
Elucidation of Undiscovered Mechanisms of Action in Complex Biological Systems
Furthermore, studies have suggested that fluphenazine (B1673473) may influence cellular processes such as autophagy, the body's cellular recycling system. nih.gov Research in a C. elegans model of alpha-1-antitrypsin deficiency, a condition characterized by the accumulation of a misfolded protein, demonstrated that fluphenazine could reduce this proteotoxicity by enhancing autophagy. nih.gov This finding opens up the possibility that fluphenazine's therapeutic effects in some contexts may be mediated, at least in part, through the modulation of cellular stress responses and protein clearance mechanisms. Elucidating these undiscovered mechanisms is crucial for a more comprehensive understanding of fluphenazine's actions and for identifying new therapeutic opportunities.
Development of Next-Generation Fluphenazine Analogues with Enhanced Selectivity
A significant area of future research lies in the design and synthesis of next-generation fluphenazine analogues. The goal is to develop compounds with improved selectivity for specific receptor subtypes and reduced off-target effects, thereby potentially minimizing the adverse effects associated with first-generation antipsychotics. nih.gov
Researchers are actively modifying the core phenothiazine (B1677639) structure to achieve this. nih.gov These modifications include introducing new substituents at various positions on the tricyclic ring system and altering the length and composition of the side chain. nih.gov For instance, the development of more hydrophilic analogues is being explored to potentially reduce central nervous system side effects. nih.gov One such analogue, 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-trifluoromethylphenothiazine hydrochloride (Flu-A), has shown promising antimutagenic and anti-multidrug resistance activity in preclinical studies. nih.gov
The synthesis of hybrid molecules, combining the phenothiazine scaffold with other pharmacologically active moieties, is another promising strategy. mdpi.com For example, hybrids of phenothiazine and 1,2,3-triazole have been investigated for their potential as farnesyltransferase inhibitors, a target of interest in cancer research. mdpi.com These efforts to create novel fluphenazine derivatives aim to produce compounds with a more favorable therapeutic index.
Exploration of Novel Therapeutic Targets Identified Through Mechanistic Studies
As our understanding of fluphenazine's mechanisms expands, so does the potential for identifying novel therapeutic targets. The observation that fluphenazine can modulate autophagy and impact protein accumulation has spurred interest in its potential application for other proteinopathies beyond alpha-1-antitrypsin deficiency. nih.gov
Recent studies have also highlighted the potential of fluphenazine in oncology. It has been shown to inhibit the survival of metastatic triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest and apoptosis. nih.gov This anticancer effect appears to be mediated through various pathways, including the inhibition of calmodulin and the regulation of signaling pathways like Akt and Wnt. mdpi.comnih.gov These findings suggest that proteins and pathways involved in cancer cell proliferation and survival could be novel therapeutic targets for fluphenazine or its future analogues. mdpi.comnih.gov
Furthermore, the ability of fluphenazine to penetrate the blood-brain barrier makes it an intriguing candidate for treating brain-related pathologies. nih.gov Research into its effects on neuroinflammation, oxidative stress, and other cellular processes implicated in neurodegenerative diseases could uncover new therapeutic avenues. researchgate.net For example, a study in a C. elegans model of Alzheimer's disease showed that fluphenazine could reduce the accumulation of amyloid-beta. biorxiv.org
Integration of Multi-Omics Data in Fluphenazine Research (e.g., Proteomics, Metabolomics in Preclinical Models)
The advent of multi-omics technologies—such as proteomics and metabolomics—offers a powerful approach to unraveling the complex biological effects of fluphenazine. mdpi.com By simultaneously analyzing changes in proteins and metabolites in preclinical models following fluphenazine administration, researchers can gain a holistic view of its impact on cellular networks. mdpi.comsci-hub.se
Proteomics studies can identify specific proteins whose expression or activity is altered by fluphenazine, providing insights into its mechanism of action and potential biomarkers of response. kcl.ac.uk For instance, a proteomics approach in a mouse model of anxiety identified alterations in proteins related to synaptic transmission and metabolism. researchgate.net Similar studies with fluphenazine could map its influence on the brain proteome.
Metabolomics, the study of small molecule metabolites, can reveal changes in metabolic pathways affected by fluphenazine. nih.gov This can help to understand its metabolic consequences and identify potential biomarkers for treatment efficacy or side effects. The integration of proteomics and metabolomics data can provide a more comprehensive picture of the drug's effects, from protein-level interactions to downstream metabolic changes. sci-hub.se This systems-level understanding is crucial for developing more personalized and effective therapeutic strategies.
Methodological Advancements in Fluphenazine Detection and Quantification
Accurate and sensitive methods for the detection and quantification of fluphenazine and its metabolites in biological matrices are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. jmedchem.comjmedchem.com High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for this purpose. jmedchem.comindexcopernicus.combbrc.in
Recent advancements have focused on improving the efficiency, sensitivity, and specificity of these methods. The development of stability-indicating HPLC methods allows for the quantification of fluphenazine in the presence of its degradation products, which is crucial for assessing drug stability. nih.gov The use of mass spectrometry (MS) as a detector, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for analyzing fluphenazine in complex biological samples like plasma and serum. jmedchem.com
Further research in this area may focus on developing even more rapid and cost-effective analytical methods. Miniaturization of analytical systems and the development of novel sample preparation techniques could streamline the analysis process. These methodological advancements will continue to be vital for both clinical and research applications involving fluphenazine.
Table 1: Chromatographic Methods for Fluphenazine Analysis
| Technique | Column/Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 | Methanol (B129727), Acetonitrile (B52724), Ammonium (B1175870) Acetate (B1210297) Buffer | UV | Quantification in bulk and pharmaceutical dosage forms | nih.gov |
| RP-HPLC | C18 | Water with 0.1% H3PO4, Methanol | DAD | Determination in combination with Nortriptyline (B1679971) | researchgate.net |
| TLC | Silica (B1680970) Gel TLC F254 | Methanol, Acetone | UV | Determination in combination with Nortriptyline | researchgate.net |
| HPLC | Phenomenex C18 | Methanol, Water | PDA | Quantification in injections | bbrc.in |
Repurposing Strategies Based on Detailed Mechanistic Understanding
Drug repurposing, the identification of new uses for existing drugs, is a time- and cost-effective strategy for drug development. mdpi.com A detailed understanding of fluphenazine's diverse mechanisms of action provides a strong foundation for its repurposing.
As previously mentioned, the anticancer properties of fluphenazine are a significant area of interest for repurposing. mdpi.comnih.govfrontiersin.org Studies have shown its potential efficacy against various cancers, including triple-negative breast cancer, liver cancer, and melanoma. nih.govresearchgate.netresearchgate.net Its ability to induce apoptosis, inhibit cell proliferation, and potentially overcome multidrug resistance makes it an attractive candidate for further investigation in oncology. nih.govmdpi.comnih.gov
Beyond cancer, the neuroprotective and autophagy-enhancing properties of fluphenazine suggest its potential for treating neurodegenerative disorders. nih.govbiorxiv.org Its ability to cross the blood-brain barrier is a key advantage in this context. nih.gov Further preclinical and clinical studies are warranted to explore the therapeutic potential of fluphenazine in conditions such as Alzheimer's disease and other proteinopathies.
Table 2: Potential Repurposing Applications of Fluphenazine
| Therapeutic Area | Proposed Mechanism | Preclinical Evidence | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer | Induction of G0/G1 cell cycle arrest and apoptosis | Inhibition of survival and metastasis in TNBC cell lines and mouse models | nih.gov |
| Liver Cancer | Disruption of lysosomal function, blocking of autophagy flux | Suppression of HCC cell proliferation and migration in vitro and in vivo | researchgate.net |
| Melanoma | Induction of G0/G1 cell cycle arrest, apoptosis, and disruption of autophagic flux | Suppression of melanoma growth and metastasis in vitro and in vivo | researchgate.net |
| Alpha-1-Antitrypsin Deficiency | Reduction of proteotoxicity via autophagy enhancement | Reduced accumulation of mutant α1-antitrypsin Z in C. elegans and mouse models | nih.gov |
Research on the Environmental Fate and Degradation of Fluphenazine (Academic Perspective)
The increasing use of pharmaceuticals has led to concerns about their presence in the environment and their potential impact on ecosystems. From an academic perspective, research into the environmental fate and degradation of fluphenazine is crucial for understanding its long-term environmental impact.
Studies have shown that fluphenazine, like other phenothiazines, is not readily biodegradable. nih.gov It can undergo photodegradation when exposed to light, forming various transformation products. nih.govacsgcipr.org These transformation products may have their own biological activities and environmental effects.
Future research in this area should focus on identifying the major degradation pathways of fluphenazine in different environmental compartments, such as water and soil. The toxicity of its degradation products to aquatic organisms and other non-target species should also be investigated. This knowledge is essential for developing strategies to mitigate the potential environmental risks associated with fluphenazine and other pharmaceuticals.
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | Fluphenazine maleate (B1232345) | | Fluphenazine | | Fluphenazine hydrochloride | | Fluphenazine decanoate (B1226879) | | Nortriptyline | | Perphenazine (B1679617) | | Dibenzosuberone | | 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-trifluoromethylphenothiazine hydrochloride (Flu-A) | | Alpha-1-antitrypsin Z | | Amyloid-beta | | Trifluoperazine (B1681574) | | Chlorpromazine | | Haloperidol | | Olanzapine | | Risperidone | | Clozapine (B1669256) | | Thioridazine (B1682328) | | Acepromazine maleate | | Prochlorperazine maleate | | Alimemazine hemitartrate | | Triflupromazine | | Benzo[a]pyrene | | Rhodamine 123 | | 5-FU | | Doxorubicin | | Rapamycin | | Trimethiazide | | Benzyl (B1604629) alcohol | | Hydrogen peroxide | | Acetonitrile | | Methanol | | Ammonium Acetate | | Acetic Acid | | Phosphoric Acid | | Acetone | | Dopamine (B1211576) | | Serotonin (B10506) | | Norepinephrine | | Calmodulin | | Sphingomyelin | | Ceramide | | Farnesyltransferase |
Q & A
Q. How can the identity and purity of fluphenazine maleate be verified in synthesized batches?
- Methodological Answer : To confirm identity and purity, use titrimetric analysis for maleic acid content (targeting 26.0–27.5% via 0.1 N sodium hydroxide titration) and chromatographic methods (e.g., HPLC with USP reference standards) to quantify the active pharmaceutical ingredient (API). For structural confirmation, employ FT-Raman spectroscopy to detect characteristic shifts in phenothiazine-metal complexes, as described in stability studies . Purity criteria should align with pharmacopeial monographs (e.g., USP), which mandate ≤1% related substances .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used, employing mobile phases like acetonitrile-phosphate buffer (pH 3.0) for optimal peak resolution . Validate methods per ICH guidelines, including specificity (against metabolites), linearity (1–50 µg/mL), and recovery (>95%). For trace analysis, LC-MS/MS with deuterated internal standards (e.g., fluvoxamine-d4) improves sensitivity in plasma/serum studies .
Q. How should experimental protocols be designed to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months, with periodic sampling. Use forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products. Monitor via HPLC-PDA and correlate with FT-Raman spectral shifts to confirm structural changes . Stability criteria should comply with ICH Q1A(R2), requiring ≥95% API retention and absence of new impurities .
Advanced Research Questions
Q. How do metal ions influence the stability of this compound in formulation matrices?
- Methodological Answer : Metal ions (e.g., Al³⁺ in antacids) can form complexes with phenothiazines, altering stability. Design experiments using aluminum silicate suspensions and monitor color changes via UV-Vis spectroscopy. Structural analysis via FT-Raman reveals shifts in C-S and C-N vibrational modes, indicating electron redistribution . Mitigate interactions using chelating agents (e.g., EDTA) in buffered formulations .
Q. What experimental strategies resolve contradictory data in this compound’s dopamine receptor binding kinetics?
- Methodological Answer : Address discrepancies (e.g., D1 vs. D2 receptor affinity) using radioligand binding assays with [³H]-spiperone. Control for variables like pH (7.4), temperature (25°C), and membrane preparation purity. Cross-validate with functional assays (cAMP inhibition for D2 activity). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers, while molecular docking studies clarify stereochemical influences .
Q. How can computational modeling optimize this compound’s salt forms for enhanced bioavailability?
- Methodological Answer : Use Schrödinger’s Maestro to predict salt formation energetics (e.g., maleate vs. hydrochloride). Compare calculated pKa values (fluphenazine ~8.2; maleic acid ~1.9/6.1) with experimental solubility profiles. Validate via PXRD and DSC to confirm polymorphic stability. Maleate salts typically exhibit better aqueous solubility than decanoate esters, critical for oral formulations .
Q. What methodological challenges arise in developing a stability-indicating UPLC method for this compound?
- Methodological Answer : Key challenges include resolving degradation products (e.g., sulfoxides) and minimizing column adsorption. Optimize using Acquity UPLC BEH C18 columns (1.7 µm) with 0.1% formic acid/acetonitrile gradients. Validate specificity via spiked degradation samples and MS/MS fragmentation patterns. Ensure linearity (R² >0.999) and LOQ ≤0.05% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
